2-(Piperidin-4-YL)-1H-benzo[D]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-4-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOGHPAOOWUTLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351977 | |
| Record name | 2-(Piperidin-4-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38385-95-4 | |
| Record name | 2-(4-Piperidinyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38385-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Piperidin-4-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperidin-4-yl)-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of the heterocyclic compound 2-(Piperidin-4-YL)-1H-benzo[D]imidazole. This molecule serves as a crucial scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. This document outlines detailed experimental protocols, presents key characterization data in a structured format, and explores the compound's role in relevant signaling pathways.
Introduction
This compound, a molecule featuring a benzimidazole core linked to a piperidine moiety at the 2-position, has garnered significant attention in the field of drug discovery.[1] Its structural framework is a key component in various biologically active compounds. Notably, derivatives of this compound have demonstrated significant potential as anti-inflammatory agents, highlighting its importance as a lead structure for the development of new therapeutics.[1] This guide aims to provide researchers and drug development professionals with a detailed resource for the synthesis and comprehensive characterization of this important chemical entity.
Synthesis of this compound
The most common and well-established method for the synthesis of this compound is the Phillips-Ladenburg condensation reaction. This method involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.
Primary Synthesis Protocol: Phillips-Ladenburg Condensation
This one-pot synthesis method involves the condensation of o-phenylenediamine with piperidine-4-carboxylic acid in the presence of a strong acid, typically hydrochloric acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and piperidine-4-carboxylic acid (1 equivalent).
-
Acidic Medium: Add a 4M aqueous solution of hydrochloric acid to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for an extended period, typically 48 hours, with continuous stirring.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization and Precipitation: Carefully neutralize the acidic solution by the dropwise addition of a 5M aqueous sodium hydroxide solution until the pH becomes alkaline. This will cause the product to precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with water to remove any remaining salts and impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
-
Drying: Dry the purified product in a vacuum oven to obtain the final this compound as a solid.
A reported yield for this reaction is approximately 38%.[1]
Alternative Synthesis Strategies
While the Phillips-Ladenburg condensation is a widely used method, other synthetic approaches can also be employed:
-
Weidenhagen Reaction: This method involves the reaction of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent. For the synthesis of the target compound, piperidine-4-carboxaldehyde would be the required aldehyde.
-
Reductive Cyclization: Another approach involves the reductive cyclization of an N-substituted nitroaniline with an appropriate reaction partner. This method is often used for the synthesis of various benzimidazole derivatives.
The choice of synthetic route may depend on the availability of starting materials, desired scale, and the need for specific substitutions on the benzimidazole or piperidine rings.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods is employed for this purpose.
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N₃ | [1] |
| Molecular Weight | 201.27 g/mol | [1] |
| Appearance | White to brownish-yellow solid | [1] |
| Melting Point | 230 °C (decomposes) | [1] |
| Boiling Point | 441.3 ± 38.0 °C (Predicted) | [1] |
| Solubility | Good solubility in methanol | [1] |
| pKa | 11.83 ± 0.10 (Predicted) | [1] |
Spectroscopic Data
Spectroscopic analysis provides detailed structural information about the molecule.
Mass Spectrometry:
-
Electrospray Ionization (ESI-MS): A characteristic peak is observed at m/z = 202 [M+H]⁺, confirming the molecular weight of the compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the benzimidazole ring and the aliphatic protons of the piperidine ring. The NH proton of the imidazole and the NH proton of the piperidine will also be present, though their chemical shifts can be broad and solvent-dependent.
-
¹³C NMR: The spectrum will display distinct signals for the carbon atoms of the benzimidazole core and the piperidine ring.
Biological Context and Signaling Pathways
Derivatives of this compound have been identified as potent anti-inflammatory agents. Their mechanism of action is often linked to the inhibition of key inflammatory mediators.
Anti-Inflammatory Activity
Research has shown that certain derivatives of this compound can inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. For instance, one derivative exhibited an IC₅₀ value of 0.86 µM for NO production and 1.87 µM for TNF-α production. This highlights the therapeutic potential of this chemical scaffold in inflammatory diseases.
NF-κB Signaling Pathway
The anti-inflammatory effects of these compounds are often attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for TNF-α and the enzyme responsible for NO production.
Below is a diagram illustrating the canonical NF-κB signaling pathway, a potential target for the anti-inflammatory action of this compound derivatives.
References
The Pharmacological Core: A Technical Guide to the Mechanism of Action of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole Derivatives
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The compound 2-(Piperidin-4-YL)-1H-benzo[D]imidazole serves as a pivotal structural scaffold in medicinal chemistry. While the core compound itself is primarily utilized as a synthetic intermediate, its derivatives have emerged as a versatile class of molecules with a broad spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the mechanisms of action associated with various derivatives of the this compound core, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. The diverse biological targets of these derivatives underscore the significant potential of this scaffold in drug discovery and development, with applications ranging from anti-inflammatory and antimicrobial agents to modulators of central nervous system receptors.[4][5][6]
I. Anti-Inflammatory Activity: Targeting the NF-κB and NLRP3 Signaling Pathways
A significant area of investigation for this compound derivatives has been in the realm of inflammation. These compounds have demonstrated potent anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and NLRP3 inflammasome pathways.
A. Inhibition of NF-κB Signaling
Derivatives of the this compound scaffold have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[6][[“]] The mechanism underlying this activity involves the modulation of the NF-κB signaling cascade.
One notable derivative, compound 6e , exhibited potent inhibitory activity on both NO and TNF-α production.[6] Further investigation through Western blot analysis revealed that compound 6e was able to restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB in LPS-stimulated RAW 264.7 macrophages.[6] This suggests that the anti-inflammatory effect is mediated by preventing the degradation of IκBα, which in turn sequesters the p65 subunit of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
Signaling Pathway: NF-κB Inhibition by a this compound Derivative
Caption: NF-κB signaling pathway and the inhibitory action of a derivative.
B. NLRP3 Inflammasome Inhibition
More recently, derivatives of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold have been identified as novel inhibitors of the NLRP3 inflammasome.[8][9] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines IL-1β and IL-18.
Through a pharmacophore-hybridization strategy, a series of benzo[d]imidazole-2-one derivatives were synthesized and screened for their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS and ATP.[9][10] Several compounds emerged as promising NLRP3 inhibitors, demonstrating concentration-dependent inhibition of IL-1β release.[9] Furthermore, selected compounds were shown to reduce the ATPase activity of human recombinant NLRP3, suggesting a direct interaction with the NLRP3 protein as a potential mechanism of action.[9]
Experimental Workflow: Screening for NLRP3 Inflammasome Inhibitors
Caption: Workflow for screening NLRP3 inflammasome inhibitors.
II. Central Nervous System Activity: D2 and 5-HT1A Receptor Binding
Derivatives of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-one have been synthesized and evaluated for their dual binding affinities to dopamine D2 and serotonin 5-HT1A receptors.[11][12] These receptors are important targets for atypical antipsychotic drugs. The structure-activity relationship studies indicated that the presence of cyclopentenylpyridine and cyclopentenylbenzyl groups significantly contributes to the dual receptor binding affinities of these compounds.[11] This line of research highlights the potential of the this compound scaffold in developing novel therapeutics for psychiatric disorders.
III. Other Investigated Biological Activities
The versatility of the this compound scaffold is further demonstrated by its exploration in other therapeutic areas:
-
Antimicrobial Activity: Novel derivatives have been synthesized and screened for their antimicrobial properties, showing promising activity against various bacterial and fungal strains.[4][13]
-
Sodium Channel Blockade: The core structure is used as a reagent in the synthesis of potent sodium channel blockers for the potential treatment of ischemic stroke.[1][2][3]
-
Kinase Inhibition: It also serves as a building block for the synthesis of dual inhibitors of Akt1 and Akt2, which are key components of the PI3K/Akt signaling pathway implicated in cancer and other diseases.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data for key derivatives of the this compound scaffold.
Table 1: Anti-inflammatory Activity of a this compound Derivative
| Compound | Target | Assay | IC50 (µM) | Reference |
| 6e | NO Production | LPS-stimulated RAW 264.7 macrophages | 0.86 | [6] |
| 6e | TNF-α Production | LPS-stimulated RAW 264.7 macrophages | 1.87 | [6] |
Experimental Protocols
A. In Vitro Anti-inflammatory Activity Assay
Cell Culture and Treatment: RAW 264.7 macrophages are cultured in a suitable medium. For experiments, cells are seeded in plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of the test compounds for a specified duration, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatants is measured using the Griess reagent. The absorbance is read at a specific wavelength, and the nitrite concentration is determined by comparison with a standard curve.
TNF-α Production Assay: The concentration of TNF-α in the cell culture supernatants is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
Western Blot Analysis: To investigate the effect on NF-κB signaling, cells are treated as described above, and whole-cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against p-IκBα, IκBα, p65 NF-κB, and a loading control. The protein bands are visualized using a suitable detection system.
B. NLRP3 Inflammasome Inhibition Assay
Cell Culture and Stimulation: Human monocytic THP-1 cells are differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA). The differentiated cells are then primed with LPS, followed by treatment with the test compounds. The NLRP3 inflammasome is subsequently activated with adenosine triphosphate (ATP).
IL-1β Release Assay: The concentration of IL-1β in the cell culture supernatants is measured by ELISA.
Pyroptosis Assay: Cell death via pyroptosis is assessed by measuring the release of lactate dehydrogenase (LDH) into the cell culture supernatant using a commercially available LDH cytotoxicity assay kit.
NLRP3 ATPase Activity Assay: The ability of the compounds to inhibit the ATPase activity of human recombinant NLRP3 is evaluated using a specific in vitro assay that measures the hydrolysis of ATP.
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a wide array of biological activities. The mechanisms of action for these derivatives are diverse, ranging from the inhibition of key inflammatory pathways like NF-κB and the NLRP3 inflammasome to the modulation of central nervous system receptors. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the therapeutic potential of this versatile chemical core. Future research in this area is likely to uncover additional novel mechanisms and lead to the development of new and effective therapeutic agents.
References
- 1. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]
- 2. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE CAS#: 38385-95-4 [m.chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Buy this compound | 38385-95-4 [smolecule.com]
- 6. Discovery of Novel this compound Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. mdpi.com [mdpi.com]
- 9. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2 H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2h-benzo[d]imidazole-2-one scaffold as a novel NLRP3 inhibitor [iris.unito.it]
- 11. Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
The Biological Versatility of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound 2-(Piperidin-4-YL)-1H-benzo[D]imidazole has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its unique structure, featuring a benzimidazole core linked to a piperidine moiety, provides a versatile platform for the development of novel therapeutic agents. This technical guide offers an in-depth exploration of the biological activities of this compound and its derivatives, with a primary focus on its well-documented anti-inflammatory properties, alongside its potential in antimicrobial and anticancer applications. This document provides quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to support further research and drug development efforts.
Anti-inflammatory Activity
Derivatives of this compound have shown significant potential as anti-inflammatory agents.[1][2] The primary mechanism of action involves the modulation of key inflammatory pathways, particularly the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production.[1][[“]]
Quantitative In Vitro Anti-inflammatory Data
A notable study identified a novel this compound derivative, compound 6e , which exhibited potent inhibitory activity on the production of NO and TNF-α in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1] The half-maximal inhibitory concentrations (IC50) for this compound are summarized below.
| Compound | Target | IC50 (µM) | Cell Line | Stimulant |
| 6e | Nitric Oxide (NO) Production | 0.86[1] | RAW 264.7 Macrophages | LPS |
| 6e | Tumor Necrosis Factor-alpha (TNF-α) Production | 1.87[1] | RAW 264.7 Macrophages | LPS |
Quantitative In Vivo Anti-inflammatory Data
The anti-inflammatory potential of compound 6e was further evaluated in a xylene-induced ear edema model in mice, where it demonstrated more potent activity than the commonly used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[1]
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Animal Model |
| 6e | 4 | 33.30 | Xylene-induced ear edema in mice |
| 6e | 12 | 50.60 | Xylene-induced ear edema in mice |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of these compounds are attributed to their ability to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway. In LPS-stimulated macrophages, Western blot analysis revealed that compound 6e could restore the phosphorylation level of IκBα and inhibit the expression of the p65 subunit of NF-κB.[1] The activation of Toll-like receptor 4 (TLR4) by LPS typically leads to the phosphorylation and subsequent degradation of IκBα, which then allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for NO and TNF-α. By preventing the degradation of IκBα, these benzimidazole derivatives effectively block this inflammatory cascade.
Antimicrobial Activity
The benzimidazole scaffold is a well-known pharmacophore in the development of antimicrobial agents. While extensive quantitative data for this compound derivatives is still emerging, related compounds have demonstrated promising activity against a range of bacterial and fungal pathogens.
Qualitative and Quantitative Antimicrobial Data
Studies on 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which share the core scaffold, have shown good to moderate antimicrobial activity.[4] For instance, compounds 7b and 7l from one study exhibited the highest activity.[4] Another study on 4-(1H-benzimidazol-2-yl)benzamides reported a derivative (compound 20 ) with a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[5] Several other compounds in that series showed significant antifungal activity with MIC values of 3.12 µg/mL.[5]
| Compound Series | Organism | Activity |
| 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole | Gram-positive and Gram-negative bacteria, Fungi | Good to moderate |
| 4-(1H-benzimidazol-2-yl)benzamides | S. aureus, MRSA | MIC = 6.25 µg/mL (for compound 20 ) |
| 4-(1H-benzimidazol-2-yl)benzamides | Fungi | MIC = 3.12 µg/mL |
Anticancer Activity
The benzimidazole core is also a key feature in many anticancer agents. Although specific IC50 values for a broad series of this compound derivatives are not yet widely published, related structures have shown potent cytotoxic effects against various cancer cell lines. For example, a series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides demonstrated significant anticancer activity, with some compounds having IC50 values in the low micromolar range against HepG2 (liver cancer) and A549 (lung cancer) cell lines.
| Compound Series | Cell Line | IC50 (µM) |
| N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides | HepG2 (Liver Cancer) | 4.8 - 13.3 |
| N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides | A549 (Lung Cancer) | 46.6 - 59.4 |
Experimental Protocols
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of the core scaffold involves the condensation of o-phenylenediamine with piperidine-4-carboxylic acid. Further derivatization is typically achieved at the piperidine nitrogen.
General Procedure for Condensation:
-
Mix o-phenylenediamine and piperidine-4-carboxylic acid in an acidic medium (e.g., 4M HCl).
-
Reflux the mixture for an extended period (e.g., 48 hours).
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
In Vitro Anti-inflammatory Assay: Inhibition of NO and TNF-α Production
Cell Culture:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
Assay Protocol:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
For NO measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
For TNF-α measurement: Collect the supernatant and quantify the TNF-α levels using an ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 values from the dose-response curves.
In Vivo Anti-inflammatory Assay: Xylene-Induced Ear Edema in Mice
Animal Model:
-
Male ICR mice are typically used.
Assay Protocol:
-
Administer the test compounds or vehicle control orally to different groups of mice.
-
After a set period (e.g., 1 hour), induce inflammation by applying a small volume of xylene to the anterior and posterior surfaces of the right ear. The left ear serves as a control.
-
After a further incubation period (e.g., 30 minutes to 2 hours), sacrifice the mice.
-
Remove both ears and take circular sections of a standard diameter.
-
Weigh the ear sections and calculate the edema as the difference in weight between the right and left ears.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control.
Antimicrobial Assay: Broth Microdilution for MIC Determination
Materials:
-
Bacterial or fungal strains of interest.
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).
-
96-well microtiter plates.
Assay Protocol:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Assay: MTT Assay for Cytotoxicity
Cell Culture:
-
Cancer cell lines of interest are cultured in their recommended medium.
Assay Protocol:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the benzimidazole and piperidine rings.
-
Piperidine Ring: The nitrogen atom of the piperidine ring is a common site for modification. Introducing various substituents at this position can modulate the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can affect its pharmacokinetic and pharmacodynamic profile. The anti-inflammatory activity of compound 6e highlights the importance of the substituent on the piperidine nitrogen.
-
Benzimidazole Ring: Substitution on the benzimidazole nucleus can also have a profound impact on biological activity. The electronic and steric properties of the substituents can influence the molecule's interaction with its biological targets.
A comprehensive SAR requires the synthesis and evaluation of a diverse library of analogs to systematically probe the effects of different functional groups at various positions.
Conclusion
The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Its derivatives have demonstrated potent anti-inflammatory activity through the inhibition of the NF-κB signaling pathway. Furthermore, preliminary evidence suggests potential for the development of antimicrobial and anticancer drugs based on this core structure. The detailed protocols and data presented in this guide are intended to facilitate further research into this versatile class of compounds and accelerate the discovery of novel medicines. Future work should focus on synthesizing and testing a wider range of derivatives to establish more detailed structure-activity relationships for various biological targets.
References
- 1. Discovery of Novel this compound Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 38385-95-4 [smolecule.com]
- 3. consensus.app [consensus.app]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole: A Technical Guide
Introduction
2-(Piperidin-4-YL)-1H-benzo[D]imidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a key structural motif in a variety of pharmacologically active molecules. This technical guide provides an in-depth overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a summary of the synthetic route are also presented to aid researchers and scientists in its characterization.
Molecular Structure
The structure of this compound consists of a piperidine ring linked at its 4-position to the 2-position of a benzimidazole scaffold. The molecular formula is C₁₂H₁₅N₃, with a molecular weight of 201.27 g/mol .
Spectroscopic Data
The following sections detail the expected and reported spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum of the trifluoroacetate salt of this compound in Methanol-d₄ (MeOD) is reported in the literature. The chemical shifts are expected to be similar for the free base, particularly for the piperidine and benzimidazole ring protons, though slight variations may occur due to the absence of the counter-ion and potential solvent effects. The characteristic proton signals are assigned as follows:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.58 | s | 1H | Imidazole N-H |
| ~8.06 | m | 1H | Ar-H |
| ~7.87 | m | 1H | Ar-H |
| ~7.68 | m | 2H | Ar-H |
| ~3.66 | m | 2H | Piperidine C-H (axial) |
| ~3.34 | m | 2H | Piperidine C-H (equatorial) |
| ~2.55 | m | 2H | Piperidine C-H |
| ~2.42 | m | 2H | Piperidine C-H |
¹³C NMR Spectroscopy
Experimental ¹³C NMR data for this compound is not widely published. However, based on known chemical shifts for benzimidazole and piperidine derivatives, the following assignments can be predicted:
| Chemical Shift (δ) ppm | Assignment |
| ~152 | C=N (imidazole) |
| ~140 | Quaternary Ar-C |
| ~125 | Ar-C |
| ~115 | Ar-C |
| ~45 | Piperidine C-N |
| ~35 | Piperidine C-C |
| ~30 | Piperidine C-C |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3200 | Broad | N-H stretching (imidazole and piperidine) |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 2950 - 2850 | Strong | C-H stretching (aliphatic) |
| ~1620 | Medium | C=N stretching (imidazole) |
| ~1590, 1480, 1450 | Medium-Strong | C=C stretching (aromatic) |
| ~1300 - 1200 | Medium | C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound. Electrospray ionization (ESI) is a suitable method for this molecule, and a protonated molecular ion [M+H]⁺ is expected.
| m/z | Interpretation |
| 202 | [M+H]⁺ |
| 145 | Fragmentation product |
The observation of a peak at m/z 202 is consistent with the addition of a proton to the molecular mass of 201.27.[1] A reported GC-MS analysis showed a top peak at m/z 145, which likely corresponds to a fragment of the molecule.[2] The fragmentation of benzimidazole derivatives often involves cleavage of the imidazole ring and substituents.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis
A common synthetic route involves the condensation of o-phenylenediamine with piperidine-4-carboxylic acid.
Procedure:
-
A mixture of o-phenylenediamine and piperidine-4-carboxylic acid in a 1:1 molar ratio is heated under reflux in an acidic medium (e.g., 4M HCl) for an extended period (e.g., 48 hours).[1]
-
After cooling, the reaction mixture is neutralized with a base (e.g., NaOH) to precipitate the product.[1]
-
The crude product is collected by filtration, washed with water, and dried under vacuum.[1]
NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD) in a standard 5 mm NMR tube.
-
The sample is thoroughly mixed to ensure homogeneity.
Instrumentation and Analysis:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Techniques: Standard ¹H and ¹³C NMR spectra are acquired. 2D techniques such as COSY and HSQC can be used for unambiguous assignments.
-
Reference: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid sample (1-2 mg) is finely ground in an agate mortar.
-
Approximately 100-200 mg of dry KBr powder is added and mixed thoroughly with the sample.
-
The mixture is transferred to a pellet press and compressed under high pressure to form a transparent pellet.
Instrumentation and Analysis:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Analysis: The KBr pellet is placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Instrumentation and Analysis:
-
Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).
-
Sample Introduction: The sample can be introduced directly via an infusion pump (for ESI) or after separation by gas chromatography (for EI).
-
Analysis: The mass spectrum is acquired, showing the molecular ion and characteristic fragment ions.
Visualizations
The following diagrams illustrate the synthesis and analysis workflow for this compound.
Caption: Synthesis workflow for this compound.
Caption: Spectroscopic analysis workflow for structural elucidation.
References
An In-depth Technical Guide to the Therapeutic Potential of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterocyclic scaffold, 2-(piperidin-4-yl)-1H-benzo[d]imidazole, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets of its derivatives, with a primary focus on their anti-inflammatory properties. Furthermore, this document explores their potential in oncology and other therapeutic areas. Detailed experimental methodologies for key assays are provided, alongside a structured presentation of quantitative data to facilitate comparative analysis. Signaling pathways and experimental workflows are visually represented to enhance understanding of the underlying mechanisms of action.
Introduction
The benzimidazole ring system is a crucial pharmacophore found in numerous clinically approved drugs. The incorporation of a piperidin-4-yl moiety at the 2-position of the benzimidazole core has given rise to a class of compounds with significant therapeutic potential. These derivatives have been primarily investigated for their ability to modulate inflammatory pathways, but emerging research indicates their utility in targeting cancer-related proteins and other cellular processes. This guide synthesizes the current knowledge on the therapeutic targets of this compound derivatives, offering a valuable resource for researchers in the field of drug discovery and development.
Primary Therapeutic Target: Anti-inflammatory Activity
The most extensively studied therapeutic application of this compound derivatives is in the treatment of inflammatory conditions. Research has demonstrated that these compounds can effectively suppress the production of key pro-inflammatory mediators.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A key mechanism underlying the anti-inflammatory effects of these derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. In lipopolysaccharide (LPS)-stimulated macrophages, a derivative, compound 6e, was shown to restore the phosphorylation of IκBα and inhibit the expression of the p65 subunit of NF-κB.[1] This action prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of downstream inflammatory genes, including those for nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[1]
Figure 1: Inhibition of the NF-κB signaling pathway by a this compound derivative.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory potency of these derivatives has been quantified through in vitro assays measuring the inhibition of NO and TNF-α production in LPS-stimulated RAW 264.7 macrophages.
| Compound | Target | IC50 (μM) | Cell Line | Reference |
| Derivative 6e | Nitric Oxide (NO) Production | 0.86 | RAW 264.7 | [1] |
| Derivative 6e | TNF-α Production | 1.87 | RAW 246.7 | [1] |
Secondary and Emerging Therapeutic Targets
Beyond their anti-inflammatory effects, derivatives of this compound have shown promise in targeting other cellular pathways implicated in various diseases.
Oncology
Certain derivatives have been identified as inhibitors of the c-Myc transcription factor, a key driver in many human cancers. These compounds disrupt the interaction between c-Myc and its binding partner Max, leading to a downregulation of c-Myc protein levels and the induction of apoptosis in cancer cells.
| Compound | Cell Line | IC50 (μM) | Cancer Type | Reference |
| A1 | A549 | 6.32 | Lung Cancer | [2] |
| A1 | NCI-H1299 | 11.39 | Lung Cancer | [2] |
| A5 | A549 | 4.08 | Lung Cancer | [2] |
| A5 | NCI-H1299 | 7.86 | Lung Cancer | [2] |
Some benzimidazole derivatives have been investigated as inhibitors of human topoisomerase I, an enzyme crucial for DNA replication and a validated target for cancer therapy. One derivative, 12b, demonstrated significant inhibition of DNA relaxation mediated by topoisomerase I.
| Compound | Target | IC50 (μM) | Assay | Reference |
| 12b | Human Topoisomerase I | 16 | DNA Relaxation Assay | [3] |
NLRP3 Inflammasome Inhibition
A derivative of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one, a structurally related compound, has been identified as an inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system and is implicated in a variety of inflammatory diseases.
| Compound | Effect | Inhibition (%) | Concentration (µM) | Cell Line | Reference |
| 1 | Pyroptosis Reduction | 24.9 ± 6.3 | 10 | THP-1 | [4] |
| 1 | IL-1β Release Inhibition | 19.4 ± 0.4 | 10 | THP-1 | [4] |
| 16 | Pyroptosis Reduction | 37.7 ± 7.6 | Not Specified | THP-1 | [4] |
| 16 | IL-1β Release Inhibition | 14.9 ± 8.8 | Not Specified | THP-1 | [4] |
Other Potential Applications
Preliminary studies have suggested that derivatives of this scaffold may also possess antimicrobial and insecticidal properties, although these areas are less explored and require further investigation.[5]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Anti-inflammatory Assays
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After 1 hour of pre-incubation, cells are stimulated with 1 µg/mL of LPS for 24 hours.
-
Griess Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) are mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
-
Sample Collection: Culture supernatants from LPS-stimulated RAW 264.7 cells (as described in 4.1.1) are collected.
-
ELISA Procedure: The concentration of TNF-α in the supernatants is determined using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The absorbance is measured at 450 nm, and the concentration of TNF-α is calculated from a standard curve.
-
Cell Lysis: After treatment, RAW 264.7 cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against IκBα, phospho-IκBα, p65, and a loading control (e.g., GAPDH). After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 2: Workflow for in vitro anti-inflammatory activity assessment.
In Vivo Anti-inflammatory Assay
-
Animal Model: Male ICR mice are used.
-
Treatment: The test compound or vehicle is administered orally or topically to the mice.
-
Induction of Edema: After a specified time, a fixed volume of xylene is applied to the anterior and posterior surfaces of the right ear. The left ear serves as a control.
-
Measurement of Edema: After a set period (e.g., 30 minutes or 1 hour), the mice are sacrificed, and circular sections from both ears are punched out and weighed.
-
Data Analysis: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage of inhibition is calculated by comparing the edema in the treated group to the vehicle control group.
Oncology Assays
-
Cell Lines: Human lung cancer cell lines A549 and NCI-H1299 are used.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).
-
MTT Assay: Cell viability is assessed using the MTT assay. MTT solution is added to each well, and after incubation, the formazan crystals are dissolved in DMSO.
-
Data Analysis: The absorbance is measured at 570 nm, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
-
Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and reaction buffer is prepared.
-
Inhibitor Addition: The test compound at various concentrations is added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by adding a stop buffer (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: The DNA samples are separated on an agarose gel.
-
Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of DNA relaxation is determined by the persistence of the supercoiled DNA band.
Conclusion
Derivatives of this compound represent a versatile class of compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory drug discovery. Their ability to modulate the NF-κB signaling pathway provides a strong rationale for their further development as treatments for a range of inflammatory disorders. Moreover, the emerging evidence for their activity against cancer targets such as c-Myc and topoisomerase I, as well as the NLRP3 inflammasome, opens up new avenues for research and development. The data and protocols presented in this guide offer a solid foundation for scientists and researchers to build upon in their efforts to translate the promise of these compounds into novel therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate their efficacy and safety profiles.
References
- 1. Xylene-induced ear edema in mice [bio-protocol.org]
- 2. Antilipoxygenase and Anti-Inflammatory Activities of Streblus asper Leaf Extract on Xylene-Induced Ear Edema in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. benchchem.com [benchchem.com]
- 5. inspiralis.com [inspiralis.com]
An In-depth Technical Guide to 2-(Piperidin-4-YL)-1H-benzo[D]imidazole Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, positioning them as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships (SAR), and experimental protocols associated with this chemical class. Key therapeutic areas explored include anti-inflammatory, antimicrobial, and oncology, with specific derivatives showing potent inhibition of targets such as the NF-κB pathway, various microbial strains, and critical cellular kinases like PARP-1, VEGFR-2, and c-Met.
Core Chemical Structure and Significance
The title compound, this compound, is characterized by a benzimidazole ring system substituted at the 2-position with a piperidine ring.[1] This unique structural arrangement provides a versatile template for chemical modification. The benzimidazole moiety, a fused ring system, and the piperidine ring, a crucial pharmacophoric element, allow for systematic modifications that can fine-tune the compound's binding affinity, selectivity, and pharmacokinetic properties.[1] Its molecular formula is C₁₂H₁₅N₃.[1]
Synthetic Methodologies
The synthesis of the this compound core and its subsequent derivatives typically involves multi-step reaction sequences.
General Synthesis of the Core Scaffold
A common and traditional method for synthesizing the core scaffold is the Phillips-Ladenburg reaction.[1] This involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.
A general procedure involves heating a mixture of benzene-1,2-diamine and piperidine-4-carboxylic acid in an acidic medium, such as 4M aqueous HCl, under reflux for an extended period (e.g., 48 hours).[2] Following the reaction, the mixture is cooled, and the pH is adjusted to be alkaline using a base like 5M NaOH to precipitate the product. The resulting solid is then collected by filtration, washed, and dried.[2]
Caption: General workflow for the synthesis of the core scaffold.
Derivatization Strategies
Further functionalization typically occurs at the piperidine nitrogen or the benzimidazole nitrogen.
-
N-Alkylation/N-Acylation of Piperidine: The piperidine nitrogen can readily undergo nucleophilic substitution with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides) to introduce a wide range of substituents.[3]
-
Substitution on the Benzimidazole Ring: Modifications can be made to the starting o-phenylenediamine to introduce substituents onto the benzene portion of the benzimidazole ring.
Biological Activities and Therapeutic Potential
Derivatives of this scaffold have shown significant promise in several therapeutic areas.
Anti-inflammatory Activity
Research has highlighted the potent anti-inflammatory properties of these compounds.[1][4] Certain derivatives effectively inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[1][4]
Mechanism of Action: The anti-inflammatory effects are mediated, at least in part, through the NF-κB signaling pathway. For instance, the highly potent compound 6e was found to restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB in LPS-stimulated RAW 264.7 macrophages, effectively downregulating the inflammatory cascade.[4]
Caption: NF-κB signaling pathway inhibited by benzimidazole derivatives.
Antimicrobial Activity
Derivatives, particularly those incorporating a furan moiety, have been synthesized and evaluated for their antimicrobial properties.[3] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria as well as various fungal species.[3]
Kinase Inhibition in Oncology
The benzimidazole scaffold is a key feature in many kinase inhibitors. Derivatives of this core have been investigated as potent inhibitors of several kinases implicated in cancer progression.
-
PARP-1 Inhibition: A series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives were developed as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1). Compound 14p , featuring a furan ring, demonstrated the most potent enzymatic inhibition, with an activity level close to the approved drug Olaparib.[5]
-
VEGFR-2/c-Met Inhibition: While not direct benzimidazole derivatives, closely related benzoxazole analogues with the piperidin-4-yl core have been developed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met kinase. Compound 11b showed excellent potency against both kinases and strong cytotoxic action against multiple cancer cell lines.[6]
-
Akt Inhibition: The core structure is also utilized as a reagent in the synthesis of potent dual inhibitors of Akt1 and Akt2 kinases.[2][7]
Other Therapeutic Applications
-
NLRP3 Inflammasome Inhibition: Analogues based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold have been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in various inflammatory diseases.[8]
-
Sodium Channel Blockade: The parent compound serves as a chemical reagent for synthesizing potent sodium channel blockers, which have potential applications in treating conditions like ischemic stroke.[2][7]
Quantitative Data Summary
The biological activities of key derivatives are summarized below for comparative analysis.
Table 1: Anti-inflammatory Activity of Lead Compounds
| Compound | Target | Assay System | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 6e | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | 0.86 | [4] |
| 6e | TNF-α Production | LPS-stimulated RAW 264.7 | 1.87 |[4] |
Table 2: Kinase Inhibitory Activity of Lead Compounds
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 14p | PARP-1 | 0.023 | [5] |
| 11b (analogue) | VEGFR-2 | 0.057 | [6] |
| 11b (analogue) | c-Met | 0.181 |[6] |
Table 3: Anticancer Cytotoxicity of Lead Compounds
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 14p | MDA-MB-436 (BRCA-1 deficient) | 43.56 ± 0.69 | [5] |
| 14q | MDA-MB-436 (BRCA-1 deficient) | 36.69 ± 0.83 | [5] |
| 11b (analogue) | MCF-7 (Breast) | 4.30 | [6] |
| 11b (analogue) | A549 (Lung) | 6.68 | [6] |
| 11b (analogue) | PC-3 (Prostate) | 7.06 |[6] |
Table 4: Antimicrobial Activity of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives (Zone of Inhibition in cm at 1mg/mL)
| Compound | E. coli | S. typhi | Micrococcus | B. megaterium | A. niger | C. albicans | R. oryzae | Reference |
|---|---|---|---|---|---|---|---|---|
| 7b | 2.5 | 2.1 | 2.8 | 3.2 | 3.0 | 3.5 | 3.8 | [3] |
| 7c | 1.3 | 1.5 | 1.9 | - | 2.1 | 2.5 | 2.7 | [3] |
| 7j | 1.5 | - | 1.2 | 2.1 | 2.5 | 2.9 | - | [3] |
| 7k | 2.6 | 2.9 | 1.8 | 1.0 | 0.7 | 0.5 | 0.8 | [3] |
| 7l | 1.2 | - | 1.7 | - | 2.1 | 2.8 | 3.0 | [3] |
(Note: "-" indicates no or little activity reported)
Structure-Activity Relationship (SAR) Insights
-
General: The biological activity of these derivatives is highly dependent on the nature and position of substituents.[1]
-
Piperidine Ring: This ring is a critical pharmacophore. Direct attachment to the benzimidazole 2-position appears optimal for many target interactions.[1] Modifications at the piperidine nitrogen are a primary route to modulate activity and physicochemical properties.[3]
-
Benzimidazole Ring: For PARP-1 inhibitors, the introduction of strong electronegative groups, such as a furan ring or halogen atoms, on the side chain attached to the benzimidazole core enhances inhibitory activity.[5]
Key Experimental Protocols
Synthesis of 2-(furan-2-yl)-1-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole (Example Derivative)
This protocol is adapted from the synthesis of related sulphonamide derivatives.[3]
-
Starting Material: Dissolve 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride (1.0 eq) in tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0°C and add triethylamine (3.0 eq).
-
Electrophile Addition: Add benzenesulfonyl chloride (1.1 eq), diluted in THF, dropwise to the cooled solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.
-
Work-up: Extract the reaction mixture with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuum, and purify the crude product, typically via column chromatography, to yield the final compound.
In Vitro Anti-inflammatory Assay (NO Production)
This protocol is based on the methods used to evaluate lead anti-inflammatory compounds.[4]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Plating: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
NO Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent assay. Mix 50 µL of supernatant with 100 µL of Griess reagent and incubate for 10 minutes.
-
Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage inhibition of NO production relative to the LPS-only control and determine the IC₅₀ value.
Caption: Workflow for a cell-based anti-inflammatory assay.
Conclusion
The this compound scaffold is a highly validated and promising core for the development of novel therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of potent agents with anti-inflammatory, antimicrobial, and anticancer properties. The quantitative data and SAR insights presented in this guide underscore the potential of these compounds. Further optimization of lead candidates, focusing on improving potency, selectivity, and pharmacokinetic profiles, will be crucial for their translation into clinical applications.
References
- 1. Buy this compound | 38385-95-4 [smolecule.com]
- 2. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of Novel this compound Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. mdpi.com [mdpi.com]
"2-(Piperidin-4-YL)-1H-benzo[D]imidazole" literature review
An In-depth Technical Guide to 2-(Piperidin-4-YL)-1H-benzo[D]imidazole
Introduction
This compound is a heterocyclic organic compound featuring a benzimidazole core linked to a piperidine ring at the second position.[1] Its molecular formula is C₁₂H₁₅N₃.[1][2][3][4] This scaffold has garnered significant attention in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives.[1][5] The fused ring system is a key contributor to its therapeutic potential, making it a valuable starting point for the development of novel therapeutic agents.[1] Derivatives have been investigated for a range of applications, including anti-inflammatory, antimicrobial, and anticancer activities.[1][6][7][8]
Synthesis and Chemical Properties
The primary synthetic route for this compound is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine derivative with a carboxylic acid.[1] In this case, o-phenylenediamine is reacted with piperidine-4-carboxylic acid.[9]
Chemical Properties:
General Synthesis Workflow
The synthesis involves a one-pot condensation reaction followed by workup to isolate the final product.
Quantitative Synthesis Data
The following table summarizes the details of a typical synthesis protocol.
| Reactant 1 | Reactant 2 | Conditions | Solvent | Yield | Reference |
| Benzene-1,2-diamine (12.6 g, 116 mmol) | Piperidine-4-carboxylic acid (15 g, 116 mmol) | Reflux, 48 hours | 4M Aqueous HCl (250 mL) | 38% | [9] |
Biological Activities and Applications
Derivatives of this compound have shown promise in several therapeutic areas. The core structure serves as a versatile scaffold for developing potent and selective modulators of various biological targets.
Anti-inflammatory Activity
The most well-documented activity of this chemical class is its anti-inflammatory potential.[1][6][[“]] Studies have shown that derivatives can effectively inhibit the production of key inflammatory mediators.
A specific derivative, designated compound 6e , demonstrated potent inhibitory effects on nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6][[“]] In vivo, this compound showed more potent anti-inflammatory activity than ibuprofen in a xylene-induced ear edema model in mice.[6][[“]]
| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |
| 6e | Nitric Oxide (NO) | 0.86 | RAW 264.7 Macrophages | [6][[“]] |
| 6e | TNF-α | 1.87 | RAW 264.7 Macrophages | [6][[“]] |
Antimicrobial Activity
Certain derivatives have been synthesized and evaluated for their ability to combat bacterial and fungal strains.[1][7] A study on 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives reported moderate to good antimicrobial activity against various Gram-positive and Gram-negative bacteria and different fungal species.[7]
| Compound | E. coli | P. aeruginosa | S. aureus | S. pyogenes | C. albicans | A. niger | A. clavatus | Reference |
| 7b | 2.5 | 2.1 | 2.8 | 3.2 | 3.0 | 3.5 | - | [7] |
| 7l | 1.2 | - | 1.7 | - | 2.1 | 2.8 | 3.0 | [7] |
| Values represent the zone of inhibition in cm at a concentration of 1mg/mL. |
Other Investigated Applications
The versatility of the this compound scaffold is highlighted by its use as a building block for agents with other therapeutic targets:
-
Sodium Channel Blockers: Used as a reagent in the synthesis of potent sodium channel blockers for potential treatment of ischemic stroke.[9]
-
Akt1/Akt2 Dual Inhibitors: Employed in the synthesis of 2,3,5-trisubstituted pyridine derivatives that act as dual inhibitors of Akt1 and Akt2 kinases.[9]
-
c-Myc Inhibitors: A derivative was identified as a novel c-Myc inhibitor, showing cytotoxic activity against lung cancer cell lines.[8]
-
NLRP3 Inflammasome Inhibitors: The related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure has been used to develop inhibitors of the NLRP3 inflammasome.[11]
Mechanism of Action: Anti-inflammatory Pathway
The anti-inflammatory effects of derivative 6e have been linked to the modulation of the NF-κB signaling pathway.[6][[“]] In LPS-stimulated macrophages, NF-κB is activated, leading to the transcription of pro-inflammatory genes for mediators like NO and TNF-α. Compound 6e was found to restore the phosphorylation level of IκBα, an inhibitor of NF-κB. This action prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of inflammatory proteins.[6][[“]]
Detailed Experimental Protocols
Synthesis of this compound[9]
-
Mixing Reagents: In a suitable flask, mix benzene-1,2-diamine (12.6 g, 116 mmol) and piperidine-4-carboxylic acid (15 g, 116 mmol) in a 4M aqueous solution of HCl (250 mL).
-
Reaction: Stir the mixture and heat under reflux conditions for 48 hours.
-
Cooling and Neutralization: After completion, cool the reaction mixture to room temperature. Adjust the pH to an alkaline state using a 5 M aqueous solution of NaOH, which will cause the product to precipitate.
-
Isolation: Collect the precipitate by filtration.
-
Purification: Wash the collected solid with water and subsequently dry it in a vacuum oven to yield the target product (8.8 g, 38% yield).
-
Characterization: Confirm the product identity using mass spectrometry (m/z = 202 [M+ + H]).
In Vitro Anti-inflammatory Assay (NO and TNF-α Inhibition)[6][10]
(Protocol based on the cited study's methodology)
-
Cell Culture: Culture RAW 264.7 macrophages in an appropriate medium (e.g., DMEM) supplemented with 10% FBS and antibiotics, and maintain at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the synthesized compounds (e.g., compound 6e) for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
NO Measurement (Griess Assay):
-
Collect the cell supernatant.
-
Mix an aliquot of the supernatant with Griess reagent.
-
Measure the absorbance at ~540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
TNF-α Measurement (ELISA):
-
Collect the cell supernatant.
-
Quantify the amount of TNF-α using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the IC₅₀ values for NO and TNF-α inhibition for each compound.
Western Blot Analysis for NF-κB Pathway Proteins[6][10]
(Protocol based on the cited study's methodology)
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells with the test compound and/or LPS as described in the anti-inflammatory assay.
-
Protein Extraction: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated IκBα, total IκBα, p65, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
References
- 1. Buy this compound | 38385-95-4 [smolecule.com]
- 2. 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 38385-95-4 [sigmaaldrich.com]
- 4. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. worldscientificnews.com [worldscientificnews.com]
- 6. Discovery of Novel this compound Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]
- 10. consensus.app [consensus.app]
- 11. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor | MDPI [mdpi.com]
An In-depth Technical Guide to 2-(Piperidin-4-YL)-1H-benzo[D]imidazole: Discovery, History, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and evolving scientific interest in the heterocyclic compound 2-(Piperidin-4-YL)-1H-benzo[D]imidazole. From its initial synthesis to its contemporary evaluation in various therapeutic areas, this document details the key milestones in the journey of this molecule. We will explore its synthesis, delve into its biological activities, and present key quantitative data in a structured format. Furthermore, this guide offers detailed experimental protocols and visual representations of associated signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field.
Discovery and Initial Synthesis
The first documented synthesis of this compound was reported in 1989 in the Journal of Heterocyclic Chemistry. The synthesis involved the condensation reaction of o-phenylenediamine with 4-piperidinecarboxylic acid.[1] This foundational method laid the groundwork for the future exploration of this chemical scaffold.
Original Synthesis Protocol
The general procedure for the synthesis of 2-(4-piperidinyl)-1H-benzimidazole from 4-piperidinecarboxylic acid and o-phenylenediamine was described as follows:
-
A mixture of benzene-1,2-diamine (12.6 g, 116 mmol) and piperidine-4-carboxylic acid (15 g, 116 mmol) was prepared in a 4M HCl aqueous solution (250 mL).[1]
-
The mixture was stirred and heated under reflux conditions for 48 hours.[1]
-
Upon completion of the reaction, the mixture was cooled to room temperature.[1]
-
The pH was adjusted to alkaline using a 5 M NaOH aqueous solution, leading to the precipitation of the product.[1]
-
The precipitate was collected by filtration, washed with water, and subsequently dried in a vacuum oven to yield the target product, 2-(piperidin-4-yl)-1H-benzimidazole.[1]
This initial synthesis reported a yield of 38% and the product was characterized by mass spectrometry, showing a mass-to-charge ratio (m/z) of 202 [M+ + H].[1]
Historical Development and Therapeutic Exploration
Following its initial discovery, the this compound scaffold remained relatively unexplored for a period. However, the inherent biological significance of the benzimidazole moiety, a key component of vitamin B12 and a privileged structure in medicinal chemistry, eventually led to a renewed interest in this compound and its derivatives. Researchers began to investigate its potential in various therapeutic areas, primarily focusing on its anti-inflammatory and antimicrobial properties.
The core structure has been utilized as a versatile building block in the synthesis of more complex molecules with a range of biological activities. It has served as a reagent in the synthesis of potent sodium channel blockers for potential treatment of ischemic stroke and in the development of Akt1/Akt2 dual inhibitors.[2]
Biological Activity and Mechanisms of Action
Research into the derivatives of this compound has revealed significant biological activities, particularly in the realms of inflammation and microbiology.
Anti-inflammatory Activity
A significant breakthrough in understanding the potential of this scaffold came with the discovery of a novel this compound derivative with potent anti-inflammatory properties.[3] This discovery stemmed from the screening of an in-house library of compounds. Subsequent research focused on synthesizing and evaluating two series of derivatives, which demonstrated good inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3]
One particular derivative, compound 6e , emerged as a lead candidate, exhibiting the most potent inhibitory activity on NO and TNF-α production.[3] Further studies revealed that this compound could restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB in LPS-stimulated macrophages, suggesting its mechanism of action involves the modulation of the NF-κB signaling pathway.[3]
| Compound | Target | Assay | IC50 (µM) | Cell Line |
| Derivative 6e | Nitric Oxide (NO) Production | LPS-stimulated macrophages | 0.86 | RAW 264.7 |
| Derivative 6e | TNF-α Production | LPS-stimulated macrophages | 1.87 | RAW 264.7 |
| Various Derivatives | NF-κB Inhibition | LPS-induced SEAP assay | 1.7 - 2.4 | RAW 264.7 |
Table 1: Inhibitory concentrations of this compound derivatives on inflammatory markers.[3][4]
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antimicrobial properties. A series of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives were synthesized and evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as different fungal species.[5] Several of these compounds demonstrated good to moderate antimicrobial activity.[5]
| Compound | Bacterial/Fungal Strain | Zone of Inhibition (cm) at 1mg/mL |
| Derivative 7b | E. coli | 2.5 |
| S. aureus | 2.1 | |
| B. subtilis | 2.8 | |
| P. aeruginosa | 3.2 | |
| C. albicans | 3.0 | |
| A. niger | 3.5 | |
| Derivative 7l | B. subtilis | 2.1 |
| P. aeruginosa | 2.8 | |
| C. albicans | 3.0 |
Table 2: Antimicrobial activity of selected 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives.[5]
Experimental Protocols
This section provides a more detailed look at the experimental methodologies used in the synthesis and evaluation of this compound and its derivatives.
General Synthesis of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride (Intermediate)
A common intermediate for many of the antimicrobial derivatives is synthesized as follows:
-
tert-Butyl 4-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate (3.0 g, 2.61 mmol) is added to 1,4-dioxane (30 mL).[5]
-
The solution is cooled to 0°C and 4M HCl in dioxane is added dropwise.[5]
-
The mixture is stirred at room temperature for 16 hours.[5]
-
The resulting solid is filtered and dried under vacuum to obtain the hydrochloride salt.[5]
Synthesis of Amide and Sulphonamide Derivatives (Antimicrobial Agents)
-
Amide Derivatives:
-
The desired carboxylic acid (0.543 mmol) is dissolved in DMF (3 mL) and cooled to 0°C.[5]
-
HATU (281 mg, 0.74 mmol) is added, and the mixture is stirred for 30 minutes at 0°C.[5]
-
The 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride intermediate (150 mg, 0.493 mmol) is added portion-wise and stirred for 30 minutes at 0°C.[5]
-
DIPEA (0.27 mL, 0.156 mmol) is added dropwise at 0°C, and the reaction is stirred for 16 hours.[5]
-
The product is extracted with ethyl acetate, dried over anhydrous Na2SO4, and concentrated in a vacuum.[5]
-
-
Sulphonamide Derivatives:
-
The 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride intermediate (150 mg, 0.493 mmol) is added to THF (3 mL).[5]
-
Triethylamine (0.21 mL, 1.48 mmol) is added, and the solution is cooled to 0°C.[5]
-
The desired sulfonyl chloride (0.543 mmol), diluted with THF (1 mL), is added dropwise at 0°C.[5]
-
The mixture is stirred for 16 hours at room temperature.[5]
-
The product is extracted with ethyl acetate, dried over anhydrous Na2SO4, and concentrated in a vacuum.[5]
-
In Vitro Anti-inflammatory Assay (NO and TNF-α Production)
-
RAW 264.7 macrophage cells are cultured in appropriate media.
-
Cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds at various concentrations.
-
After a specific incubation period, the cell culture supernatant is collected.
-
Nitric oxide (NO) production is measured using the Griess reagent.
-
TNF-α levels in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Antimicrobial Activity Assay (Zone of Inhibition)
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of an appropriate agar medium.
-
Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
The plates are incubated under suitable conditions for microbial growth.
-
The diameter of the clear zone of growth inhibition around each disc is measured in centimeters.
Visualizing the Science: Pathways and Workflows
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of antimicrobial derivatives of this compound.
Caption: A flowchart illustrating the key steps in the synthesis of this compound and its derivatives.
NF-κB Signaling Pathway and Potential Inhibition
The anti-inflammatory effects of this compound derivatives are linked to the inhibition of the NF-κB signaling pathway. The following diagram depicts a simplified canonical NF-κB pathway and highlights the potential point of intervention by these compounds.
Caption: A diagram of the canonical NF-κB signaling pathway, indicating the potential inhibitory action of this compound derivatives on the IKK complex.
Conclusion and Future Directions
This compound has transitioned from a synthetically accessible heterocyclic compound to a promising scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as both anti-inflammatory and antimicrobial agents. The modulation of the NF-κB signaling pathway by these compounds presents an exciting avenue for the development of novel therapeutics for a range of inflammatory conditions.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the chemical space around the this compound core is needed to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: Further studies are required to pinpoint the exact molecular targets of these compounds within the NF-κB pathway and to understand the mechanisms underlying their antimicrobial activity.
-
Pharmacokinetic and Toxicological Profiling: Promising lead compounds will need to undergo comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess their drug-likeness and safety profiles.
-
In Vivo Efficacy Studies: The most promising candidates should be evaluated in relevant animal models of inflammatory and infectious diseases to validate their therapeutic potential.
References
- 1. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]
- 3. Discovery of Novel this compound Derivatives as Potential Anti-Inflammatory Agents [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of 2-benzylbenzimidazole scaffold as novel inhibitor of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"2-(Piperidin-4-YL)-1H-benzo[D]imidazole" physical and chemical properties
An In-depth Technical Guide on 2-(Piperidin-4-YL)-1H-benzo[D]imidazole
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The document details the compound's structural information, physicochemical characteristics, synthesis protocols, and known biological activities, with a focus on its anti-inflammatory potential.
Chemical Identity and Structure
This compound is a heterocyclic organic compound. It features a benzimidazole core, which is a fused ring system of benzene and imidazole, substituted at the 2-position with a piperidine ring. This structure serves as a versatile scaffold in medicinal chemistry.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 2-(piperidin-4-yl)-1H-benzimidazole[1] |
| CAS Number | 38385-95-4[2][3][4] |
| Molecular Formula | C₁₂H₁₅N₃[2][3][5][6] |
| Molecular Weight | 201.27 g/mol [2][3][7] |
| InChI Key | HBOGHPAOOWUTLB-UHFFFAOYSA-N[1][3] |
| SMILES | C1CNCCC1C2=NC3=CC=CC=C3N2[1][3] |
| Synonyms | 2-(4-Piperidinyl)-1H-benzimidazole, 4-(Benzimidazol-2-yl)piperidine, Bilastine Impurity H[1][2][3][4][8] |
Physical and Chemical Properties
The compound is typically a solid at room temperature, with solubility in polar organic solvents like methanol.[2][7][9]
Table 2: Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to off-white, pale beige, or brownish-yellow solid. | [2][4][6][7][10] |
| Melting Point | 263 °C | [11] |
| 230 °C (decomposition) | [7][8][9] | |
| Boiling Point | 441.3 ± 38.0 °C at 760 mmHg (Predicted) | [7][9][10][11] |
| Solubility | Soluble in Methanol | [2][7][8][9] |
| Density | 1.2 ± 0.1 g/cm³ | [11] |
| 1.167 g/cm³ (Predicted) | [7][9][10] | |
| Flash Point | 220.7 ± 26.8 °C | [7][10][11] |
| Storage | Keep in dark place, inert atmosphere, room temperature. |[6][8][9] |
Table 3: Computed Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| XLogP3 | 1.9 / 2.36 | [1][3][7] |
| pKa | 11.83 ± 0.10 (Predicted) | [7][8][9] |
| Topological Polar Surface Area | 40.7 Ų | [1][3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Heavy Atom Count | 15 |[3] |
Spectroscopic Data
Characterization of this compound is typically performed using standard spectroscopic methods.
Table 4: Spectroscopic Information
| Technique | Data |
|---|---|
| UV-Vis (λmax) | 279 nm (in Methanol)[2][8][9] |
| Mass Spectrometry | m/z = 202 [M+H]⁺[2] |
| ¹H NMR | Spectra available in public databases.[1][12] |
Experimental Protocols
Synthesis Protocol
A common method for the synthesis of this compound involves the condensation reaction between o-phenylenediamine and piperidine-4-carboxylic acid.[2][9]
Methodology:
-
Reactant Mixture: Mix benzene-1,2-diamine (o-phenylenediamine) (1.0 eq, e.g., 12.6 g, 116 mmol) and piperidine-4-carboxylic acid (1.0 eq, e.g., 15 g, 116 mmol) in an aqueous solution of 4M HCl (e.g., 250 mL).[2]
-
Reaction Condition: Stir and heat the mixture under reflux for 48 hours.[2]
-
Work-up: After cooling the reaction mixture to room temperature, adjust the pH to be alkaline using a 5 M NaOH aqueous solution.[2]
-
Isolation: Collect the resulting precipitate by filtration.
-
Purification: Wash the collected solid with water and dry it in a vacuum oven to yield the final product.[2]
A reported yield for this procedure is approximately 38%.[2]
Analytical Characterization Workflow
A standard workflow for confirming the identity and purity of the synthesized compound.
References
- 1. 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]
- 3. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Buy this compound | 38385-95-4 [smolecule.com]
- 6. This compound, CasNo.38385-95-4 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 7. echemi.com [echemi.com]
- 8. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [amp.chemicalbook.com]
- 9. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE CAS#: 38385-95-4 [m.chemicalbook.com]
- 10. 2-Piperidin-4-yl-1H-benzoimidazole CAS 38385-95-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 11. 2-(4-Piperidinyl)-1H-benzimidazole | CAS#:38385-95-4 | Chemsrc [chemsrc.com]
- 12. 2-(2-PYRIDYL)BENZIMIDAZOLE(1137-68-4) 1H NMR [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for 2-(Piperidin-4-YL)-1H-benzo[D]imidazole (JNJ-7706621) In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Piperidin-4-YL)-1H-benzo[D]imidazole, also known as JNJ-7706621, is a potent small molecule inhibitor targeting key regulators of the cell cycle.[1][2][3] It functions as a dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases, making it a compound of significant interest for oncology research and drug development.[1][2] JNJ-7706621 has demonstrated robust anti-proliferative activity across a range of cancer cell lines and has been shown to induce cell cycle arrest and apoptosis.[1][4]
These application notes provide detailed protocols for essential in vitro assays to characterize the activity of JNJ-7706621, including kinase inhibition assays, cell viability assays, and cell cycle analysis. The provided methodologies are intended to guide researchers in the accurate assessment of this and similar compounds.
Data Presentation
Biochemical Activity of JNJ-7706621
The following table summarizes the in vitro inhibitory activity of JNJ-7706621 against key kinase targets. The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
| Target Kinase | IC50 (nM) |
| CDK1 | 9 |
| CDK2 | 3 |
| Aurora A | 11 |
| Aurora B | 15 |
Data compiled from multiple sources.[2][5]
Cellular Activity of JNJ-7706621
The anti-proliferative effects of JNJ-7706621 have been evaluated in various human cancer cell lines. The IC50 values below indicate the concentration of the compound that reduces cell viability by 50%.
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 284 |
| HCT116 | Colorectal Carcinoma | 254 |
| A375 | Melanoma | 447 |
Data compiled from multiple sources.[2][4]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of JNJ-7706621 against CDK1/Cyclin B and Aurora A kinases. The assay measures the incorporation of radiolabeled phosphate from [³³P]-γ-ATP into a specific peptide substrate.
Materials:
-
Recombinant human CDK1/Cyclin B or Aurora A kinase
-
Biotinylated peptide substrate (e.g., Histone H1 peptide for CDK1, Kemptide for Aurora A)
-
[³³P]-γ-ATP
-
Kinase reaction buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution
-
JNJ-7706621 stock solution (in DMSO)
-
Streptavidin-coated microplates
-
Stop solution (e.g., 100 mM EDTA)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of JNJ-7706621 in kinase reaction buffer.
-
In a streptavidin-coated microplate, add the biotinylated peptide substrate and allow it to bind.
-
Wash the plate to remove unbound substrate.
-
Add the kinase, the test compound dilutions, and ATP to the wells to initiate the reaction. The final ATP concentration should be close to its Km value for the respective kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Wash the plate extensively with wash buffer to remove unincorporated [³³P]-γ-ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of JNJ-7706621 on the viability of cancer cells, such as HeLa.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
JNJ-7706621 stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of JNJ-7706621 in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
If using a solubilization solution other than DMSO, carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control after subtracting the background absorbance.
-
Determine the IC50 value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cells treated with JNJ-7706621 using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete culture medium
-
JNJ-7706621 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of JNJ-7706621 for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: CDK1/Cyclin B Signaling Pathway Inhibition.
References
- 1. Cdk1/cyclin B plays a key role in mitotic arrest-induced apoptosis by phosphorylation of Mcl-1, promoting its degradation and freeing Bak from sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. rupress.org [rupress.org]
- 4. Cyclin-dependent Kinase-1 (Cdk1)/Cyclin B1 Dictates Cell Fate after Mitotic Arrest via Phosphoregulation of Antiapoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin B - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Experimental Design of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Piperidin-4-YL)-1H-benzo[D]imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its therapeutic potential.[1] Derivatives of this scaffold have demonstrated significant anti-inflammatory properties, suggesting its potential as a novel therapeutic agent for inflammatory diseases.[1][2] Research has shown that a derivative of this compound potently inhibits the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, with IC50 values of 0.86 μM and 1.87 μM, respectively.[1][2] Furthermore, this derivative exhibited greater in vivo anti-inflammatory activity than ibuprofen in a xylene-induced ear edema model in mice.[2] The mechanism of action is believed to involve the modulation of the NF-κB signaling pathway.
These application notes provide a comprehensive in vivo experimental design to further investigate the anti-inflammatory potential of this compound, hereafter referred to as "the compound." The proposed studies will evaluate its efficacy in established animal models of acute and chronic inflammation, characterize its pharmacokinetic profile, and provide a preliminary assessment of its safety.
Signaling Pathway
The anti-inflammatory activity of the compound is hypothesized to be mediated through the inhibition of the NF-κB signaling pathway. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators like TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). The compound is thought to interfere with this cascade, potentially by inhibiting IκBα phosphorylation, thereby preventing NF-κB activation and subsequent inflammatory gene expression.
Caption: Hypothesized NF-κB Signaling Pathway Inhibition.
Experimental Workflow
The in vivo evaluation of the compound will follow a multi-stage approach, commencing with efficacy studies in acute and chronic inflammation models, followed by pharmacokinetic characterization, and concluding with a preliminary safety assessment.
Caption: Overall In Vivo Experimental Workflow.
Efficacy Studies
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
Objective: To evaluate the acute anti-inflammatory activity of the compound.
Protocol:
-
Animals: Male Wistar rats (180-220 g).
-
Groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose, CMC)
-
Compound (10, 30, 100 mg/kg, p.o.)
-
Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
-
Procedure:
-
Administer the compound or controls orally 60 minutes before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Endpoint: Percentage inhibition of paw edema.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | ||
| Compound | 10 | ||
| Compound | 30 | ||
| Compound | 100 | ||
| Indomethacin | 10 |
Xylene-Induced Ear Edema in Mice (Acute Inflammation)
Objective: To assess the topical and systemic anti-inflammatory effects of the compound on acute inflammation.
Protocol:
-
Animals: Male BALB/c mice (20-25 g).
-
Groups (n=6 per group):
-
Vehicle Control
-
Compound (10, 30, 100 mg/kg, p.o.)
-
Positive Control (Ibuprofen, 100 mg/kg, p.o.)
-
-
Procedure:
-
Administer the compound or controls orally 60 minutes before xylene application.
-
Apply 20 µL of xylene to the anterior and posterior surfaces of the right ear.
-
After 30 minutes, sacrifice the mice and collect both ears.
-
Use a cork borer (7 mm diameter) to punch out circular sections from both ears and weigh them.
-
-
Endpoint: The difference in weight between the right and left ear punches, representing the edema.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Ear Weight Difference (mg) | % Inhibition of Edema |
| Vehicle Control | - | ||
| Compound | 10 | ||
| Compound | 30 | ||
| Compound | 100 | ||
| Ibuprofen | 100 |
Collagen-Induced Arthritis in DBA/1J Mice (Chronic Inflammation)
Objective: To evaluate the therapeutic efficacy of the compound in a model of rheumatoid arthritis.
Protocol:
-
Animals: Male DBA/1J mice (8-10 weeks old).
-
Induction of Arthritis:
-
Day 0: Immunize with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Day 21: Booster immunization with 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).
-
-
Groups (n=8 per group, treatment starts at the onset of arthritis):
-
Vehicle Control
-
Compound (10, 30, 100 mg/kg, p.o., daily)
-
Positive Control (Methotrexate, 1 mg/kg, i.p., twice a week)
-
-
Procedure:
-
Monitor mice for signs of arthritis (paw swelling, erythema, and joint stiffness) starting from day 21.
-
Score arthritis severity clinically (0-4 scale per paw, max score 16).
-
Measure paw thickness with a digital caliper.
-
At the end of the study (e.g., day 42), collect blood for cytokine analysis (TNF-α, IL-6) and paws for histopathological examination.
-
-
Endpoints: Arthritis score, paw thickness, cytokine levels, and histopathological changes.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 42) | Mean Paw Thickness (mm, Day 42) | Serum TNF-α (pg/mL) | Histopathology Score |
| Vehicle Control | - | ||||
| Compound | 10 | ||||
| Compound | 30 | ||||
| Compound | 100 | ||||
| Methotrexate | 1 |
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of the compound after intravenous and oral administration in mice.
Protocol:
-
Animals: Male C57BL/6 mice (20-25 g).
-
Groups (n=3 per time point for sparse sampling, or n=4 for serial sampling):
-
Intravenous (IV) bolus: 2 mg/kg
-
Oral (PO) gavage: 20 mg/kg
-
-
Blood Sampling:
-
Collect blood samples (e.g., 50 µL) at pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process blood to obtain plasma by centrifugation.
-
-
Bioanalysis:
-
Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the compound in mouse plasma.
-
Use protein precipitation for sample clean-up.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters including clearance (CL), volume of distribution (Vd), half-life (t1/2), area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).
-
Data Presentation:
| Parameter | IV (2 mg/kg) | PO (20 mg/kg) |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ngh/mL) | ||
| AUC (0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| CL (L/h/kg) | ||
| Vd (L/kg) | ||
| F (%) |
Preliminary Toxicology Study
Objective: To determine the acute oral toxicity of the compound according to OECD Guideline 423.
Protocol:
-
Animals: Female Wistar rats (8-12 weeks old, nulliparous and non-pregnant).
-
Procedure (Acute Toxic Class Method):
-
Start with a dose of 300 mg/kg in a group of 3 animals.
-
If no mortality occurs, proceed to a higher dose of 2000 mg/kg in another group of 3 animals.
-
If mortality is observed, the experiment is repeated at a lower dose level.
-
Observe animals for clinical signs of toxicity and mortality for 14 days.
-
Record body weight changes.
-
Perform gross necropsy at the end of the study.
-
-
Endpoint: LD50 estimation and classification according to the Globally Harmonized System (GHS).
Data Presentation:
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Changes | Gross Necropsy Findings |
| 300 | 3 | ||||
| 2000 | 3 |
Conclusion
This comprehensive in vivo experimental design will provide crucial data on the efficacy, pharmacokinetics, and preliminary safety of this compound. The results will be instrumental in determining its potential as a clinical candidate for the treatment of inflammatory diseases. The structured data presentation and detailed protocols will ensure the generation of robust and reproducible results, facilitating informed decision-making in the drug development process.
References
Application Notes and Protocols for 2-(Piperidin-4-YL)-1H-benzo[D]imidazole as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential use of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole as a fluorescent probe. While this specific molecule is primarily documented as a synthetic intermediate in pharmaceutical chemistry, its core benzimidazole structure is a well-established fluorophore. This document extrapolates from the known properties of structurally similar benzimidazole derivatives to propose applications in pH sensing, metal ion detection, and cellular imaging. Detailed experimental protocols are provided to guide researchers in exploring these potential applications. All quantitative data presented is based on representative benzimidazole-based probes and should be considered as a starting point for the characterization of this compound.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds widely recognized for their intrinsic fluorescence and versatile applications as sensors and imaging agents. The fluorescence of the benzimidazole scaffold is sensitive to the local microenvironment, making it an excellent candidate for the development of probes that respond to changes in pH, metal ion concentration, and polarity. The this compound molecule combines the benzimidazole fluorophore with a piperidine moiety. The piperidine ring, with its basic nitrogen atom, is expected to modulate the photophysical properties of the benzimidazole core in response to pH changes and can also serve as a potential coordination site for metal ions.
Principle of Operation
The fluorescence of benzimidazole derivatives typically arises from a π-π* electronic transition. The protonation state of the nitrogen atoms in both the benzimidazole and piperidine rings can significantly influence the intramolecular charge transfer (ICT) character of the excited state, leading to changes in fluorescence intensity and emission wavelength.
-
pH Sensing: In acidic conditions, the nitrogen atoms of the piperidine and/or the benzimidazole moiety can become protonated. This alters the electronic properties of the molecule, often leading to a shift in the emission spectrum or a change in fluorescence intensity. This ratiometric or "turn-on"/"turn-off" response can be correlated to the pH of the solution.
-
Metal Ion Detection: The piperidine and benzimidazole nitrogen atoms can act as a chelating site for various metal ions. Upon binding to a metal ion, the conformational rigidity of the molecule may increase, leading to chelation-enhanced fluorescence (CHEF). Alternatively, binding to paramagnetic metal ions could cause fluorescence quenching through energy or electron transfer processes.
Quantitative Data Summary
The following tables summarize the expected photophysical properties and sensing performance of this compound based on data from structurally related benzimidazole fluorescent probes. Note: These values are illustrative and require experimental verification for the specific compound.
Table 1: Expected Photophysical Properties
| Property | Expected Value Range | Solvent(s) | Notes |
| Absorption Maximum (λabs) | 270 - 350 nm | Methanol, Ethanol, DMSO, Water | The exact wavelength can be influenced by solvent polarity and pH. |
| Emission Maximum (λem) | 350 - 450 nm | Methanol, Ethanol, DMSO, Water | A significant Stokes shift is characteristic of benzimidazole fluorophores. The emission is expected to be in the blue-violet region. |
| Stokes Shift | 50 - 100 nm | - | The large Stokes shift is advantageous for minimizing self-absorption and improving signal-to-noise ratio in fluorescence measurements. |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.6 | Aprotic solvents (e.g., Dioxane, THF) | Quantum yield is highly dependent on the solvent and the rigidity of the structure. It may be lower in protic solvents due to non-radiative decay pathways.[1] |
| Molar Absorptivity (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | Methanol | Represents the light-absorbing capability of the molecule. |
Table 2: Potential pH Sensing Performance
| Parameter | Expected Value/Range | Conditions | Notes |
| pKa | 4.0 - 6.0 | Aqueous buffer solutions | The pKa value corresponds to the pH at which the probe exhibits half-maximal change in its fluorescence signal, indicating its optimal sensing range for acidic environments.[2][3] |
| Response Type | Ratiometric or "Turn-on" | pH titration in aqueous buffer | A ratiometric response (shift in emission wavelength) is highly desirable as it provides a built-in correction for probe concentration and instrumental variations. A "turn-on" response refers to an increase in fluorescence intensity with changing pH. |
| Response Time | < 1 minute | - | The protonation/deprotonation equilibrium is typically very fast. |
| Reversibility | High | Alternating addition of acid and base | The pH-sensing mechanism is based on a reversible protonation process. |
Table 3: Potential Metal Ion Sensing Performance (Example: Zn²⁺)
| Parameter | Expected Value/Range | Conditions | Notes |
| Target Ion | Zn²⁺, Cd²⁺, Ni²⁺, Co²⁺ | Aqueous or mixed aqueous/organic media | The piperidine-benzimidazole moiety could potentially chelate various divalent transition metal ions. Selectivity will need to be experimentally determined. |
| Response Type | "Turn-on" (Fluorescence Enhancement) | Titration with metal ion solution | Chelation-enhanced fluorescence (CHEF) is a common mechanism for benzimidazole-based metal ion sensors.[4][5] |
| Binding Stoichiometry | 1:1 or 2:1 (Probe:Metal) | Determined by Job's plot analysis | The ratio in which the probe binds to the metal ion is crucial for understanding the sensing mechanism. |
| Binding Constant (Ka) | 10⁴ - 10⁶ M⁻¹ | Scatchard plot analysis | A higher binding constant indicates a stronger affinity of the probe for the metal ion. |
| Limit of Detection (LOD) | 10 nM - 1 µM | Calculated from the signal-to-noise ratio of the titration curve | The LOD represents the lowest concentration of the metal ion that can be reliably detected. |
Experimental Protocols
Synthesis of this compound
A general and established method for the synthesis of 2-substituted benzimidazoles is the condensation of o-phenylenediamine with a carboxylic acid.
-
Materials:
-
o-Phenylenediamine
-
Piperidine-4-carboxylic acid
-
Polyphosphoric acid (PPA) or 4M Hydrochloric acid
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) for neutralization
-
Ethanol or Methanol for recrystallization
-
-
Procedure:
-
Combine equimolar amounts of o-phenylenediamine and piperidine-4-carboxylic acid in a round-bottom flask.
-
Add polyphosphoric acid as a condensing agent and solvent.
-
Heat the mixture at 150-180 °C for 2-4 hours with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice-cold water with vigorous stirring.
-
Neutralize the solution with a base (e.g., NaOH or NH₄OH) to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or methanol.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Caption: Synthesis workflow for this compound.
Protocol for Fluorescence Quantum Yield Determination (Relative Method)
This protocol describes the determination of the fluorescence quantum yield (ΦF) of the probe relative to a known standard.
-
Materials:
-
This compound
-
Fluorescence standard with a known quantum yield in the same emission range (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
Spectroscopic grade solvent (e.g., Dioxane, Ethanol)
-
UV-Vis spectrophotometer
-
Fluorometer
-
-
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the probe and the standard in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of five dilutions for both the probe and the standard, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measure Absorbance: Record the UV-Vis absorption spectra for all solutions and note the absorbance at the excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings for both the probe and the standard.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield of the probe (Φ_X) using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients for the probe and standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the probe and standard, respectively (if different).
-
-
-
Caption: Workflow for determining fluorescence quantum yield.
Protocol for pH Titration
This protocol outlines the procedure for evaluating the pH-dependent fluorescence response of the probe.
-
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO or Ethanol).
-
A series of buffer solutions with a range of pH values (e.g., Britton-Robinson buffer).
-
Fluorometer.
-
pH meter.
-
-
Procedure:
-
Prepare a series of vials containing the buffer solutions covering the desired pH range.
-
Add a small aliquot of the probe stock solution to each buffer solution to reach a final concentration typically in the micromolar range. Ensure the amount of organic solvent from the stock solution is minimal (e.g., <1%) to not affect the buffer's pH.
-
Record the fluorescence emission spectrum for each solution at a fixed excitation wavelength.
-
Plot the fluorescence intensity at a specific wavelength (or the ratio of intensities at two wavelengths for a ratiometric probe) against the pH.
-
Determine the pKa value from the titration curve by fitting the data to the Henderson-Hasselbalch equation.
-
Protocol for Metal Ion Titration
This protocol is for assessing the probe's response to a specific metal ion.
-
Materials:
-
Stock solution of the probe in a suitable buffer (e.g., HEPES or TRIS).
-
Stock solution of the metal salt of interest (e.g., ZnCl₂).
-
Fluorometer.
-
-
Procedure:
-
To a cuvette containing the probe solution in the buffer, incrementally add small aliquots of the metal ion stock solution.
-
After each addition, allow the solution to equilibrate and record the fluorescence emission spectrum.
-
Plot the change in fluorescence intensity against the concentration of the metal ion.
-
To determine selectivity, repeat the experiment with other metal ions.
-
The binding constant can be determined by fitting the titration data to a suitable binding model (e.g., Benesi-Hildebrand).
-
The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the calibration curve at low concentrations (LOD = 3σ/slope).
-
Protocol for Live-Cell Imaging
This protocol provides a general guideline for using the probe for cellular imaging.
-
Materials:
-
Cell line of interest (e.g., HeLa, HEK293).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Stock solution of the probe in DMSO.
-
Fluorescence microscope with appropriate filter sets.
-
-
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and culture until they reach 60-80% confluency.
-
Probe Loading: Prepare a working solution of the probe by diluting the DMSO stock in serum-free medium to a final concentration of 1-10 µM.
-
Remove the culture medium, wash the cells once with pre-warmed PBS, and add the probe-containing medium.
-
Incubate the cells for 15-60 minutes at 37 °C in a CO₂ incubator.
-
Washing: Remove the probe solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed imaging buffer or culture medium to the cells.
-
Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for the probe.
-
Caption: General workflow for live-cell imaging with the fluorescent probe.
Potential Signaling Pathways and Logical Relationships
The fluorescence response of this compound to pH and metal ions is governed by specific chemical equilibria.
Caption: Logical diagram of pH and metal ion sensing mechanisms.
Conclusion
While this compound is not yet established as a commercial fluorescent probe, its chemical structure holds significant promise for applications in sensing and bioimaging. The protocols and data presented in these application notes, extrapolated from closely related benzimidazole derivatives, provide a solid foundation for researchers to explore its potential. Experimental validation of its photophysical properties and sensing capabilities is a necessary next step to fully harness the potential of this compound as a novel fluorescent tool.
References
Application Notes and Protocols for Screening 2-(Piperidin-4-YL)-1H-benzo[D]imidazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the screening of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole and its derivatives in various drug discovery assays. This scaffold has shown promise in several therapeutic areas, most notably as an anti-inflammatory agent. This document outlines the underlying mechanisms of action and provides detailed protocols for relevant in vitro and in vivo screening assays.
Anti-Inflammatory Applications
Derivatives of this compound have demonstrated potent anti-inflammatory activity.[1][2] The primary mechanism of this action appears to be the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This is achieved through the modulation of the NF-κB signaling pathway. In stimulated macrophages, one derivative, compound 6e, was found to restore the phosphorylation level of IκBα and inhibit the expression of the p65 subunit of NF-κB.[1]
Quantitative Data Summary
The following table summarizes the in vitro anti-inflammatory activity of a key derivative of this compound.
| Compound | Target | Assay System | IC50 (µM) | Reference |
| 6e | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 0.86 | [1] |
| 6e | Tumor Necrosis Factor-α (TNF-α) Production | LPS-stimulated RAW 264.7 macrophages | 1.87 | [1] |
Signaling Pathway Diagram
Caption: NF-κB signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocols: Anti-Inflammatory Assays
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol measures the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound test compounds
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate overnight.[3]
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[3]
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.[3]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a standard curve generated with sodium nitrite.
-
Determine the IC50 value of the test compound.
TNF-α Production Assay in LPS-Stimulated RAW 264.7 Macrophages (ELISA)
This protocol quantifies the amount of TNF-α, a pro-inflammatory cytokine, released by macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
LPS from E. coli
-
This compound test compounds
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Follow steps 1-3 from the Nitric Oxide Production Assay protocol.
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Perform the TNF-α ELISA according to the manufacturer's instructions.[4][5] This typically involves:
-
Coating a 96-well plate with a capture antibody specific for TNF-α.
-
Adding the cell culture supernatants to the wells.
-
Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of TNF-α using a standard curve generated with recombinant TNF-α.
-
Determine the IC50 value of the test compound.
NF-κB Activation Assay (Western Blot)
This protocol assesses the effect of the test compound on the NF-κB signaling pathway by measuring the protein levels of IκBα and the nuclear translocation of p65.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
LPS from E. coli
-
This compound test compounds
-
Cell lysis buffer
-
Primary antibodies against IκBα, p65, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and transfer apparatus
-
Chemiluminescent substrate
Procedure:
-
Culture and treat RAW 264.7 cells with the test compound and LPS as described previously.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Anti-Inflammatory Assay: Xylene-Induced Ear Edema in Mice
This in vivo model assesses the anti-inflammatory effect of the test compound on acute inflammation.
Materials:
-
Mice (e.g., Kunming or BALB/c)
-
Xylene
-
This compound test compounds
-
Positive control (e.g., ibuprofen or dexamethasone)
-
Vehicle control
Procedure:
-
Divide the mice into groups (vehicle control, positive control, and test compound groups).
-
Administer the test compound or controls orally or intraperitoneally.
-
After a set time (e.g., 1 hour), induce inflammation by applying a fixed volume of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.[1]
-
After a specific duration (e.g., 1-2 hours), sacrifice the mice by cervical dislocation.[1][2]
-
Use a punch to collect circular sections from both ears and weigh them.
-
The degree of edema is calculated as the difference in weight between the right and left ear punches.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Experimental Workflow Diagram
References
- 1. Xylene-induced ear edema in mice [bio-protocol.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novamedline.com [novamedline.com]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Piperidin-4-YL)-1H-benzo[D]imidazole as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Piperidin-4-YL)-1H-benzo[D]imidazole is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry.[1] Derivatives of this core structure have demonstrated a range of biological activities, positioning them as promising candidates for drug discovery and development. Notably, these compounds have been investigated as potent anti-inflammatory agents, acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases, and as building blocks for inhibitors of other key enzymes such as Akt kinases and sodium channels.[1][2]
The therapeutic potential of this compound derivatives stems from their ability to modulate critical biological pathways. Their anti-inflammatory effects, for instance, are attributed to the inhibition of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) through the NF-κB signaling pathway.[[“]][4] This document provides detailed application notes and experimental protocols for studying the enzyme inhibitory properties of this class of compounds.
Quantitative Data Summary
The following tables summarize the available quantitative data for the inhibitory activities of this compound derivatives.
Table 1: Anti-Inflammatory Activity
| Compound Derivative | Target/Assay | Cell Line | IC50 (µM) | Reference |
| 6e | Nitric Oxide (NO) Production | RAW 264.7 | 0.86 | [[“]][4] |
| 6e | Tumor Necrosis Factor-alpha (TNF-α) Production | RAW 264.7 | 1.87 | [[“]][4] |
Table 2: Acetylcholinesterase (AChE) Inhibition
| Compound Derivative | Enzyme | IC50 (µM) | Reference |
| Benzyl-piperidin-4-yl modified | Acetylcholinesterase (AChE) | 22.07 | [1] |
Note: Publicly available quantitative data for a wide range of this compound derivatives is limited. The provided data represents specific examples found in the literature.
Signaling Pathways
The inhibitory effects of this compound derivatives are often linked to the modulation of key signaling pathways involved in inflammation and cellular processes.
Experimental Workflow
A general workflow for screening and characterizing this compound derivatives as enzyme inhibitors is outlined below.
Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory activity of this compound derivatives. These are generalized methods and should be optimized for specific experimental conditions.
Protocol 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol describes a cell-based assay to determine the effect of test compounds on NO production by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10^5 cells/mL in 100 µL of complete DMEM.[5] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. After 24 hours, remove the old media and add 100 µL of fresh media containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor). Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a stock solution of LPS in DMEM. Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL, except for the unstimulated control wells.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement (Griess Assay):
-
Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in each sample using the sodium nitrite standard curve. Determine the percentage of NO production inhibition relative to the LPS-stimulated vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 2: Inhibition of TNF-α Production by ELISA
This protocol quantifies the amount of TNF-α secreted into the culture medium of LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatant from Protocol 1
-
Commercial mouse TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection: After the 24-hour incubation with LPS and test compounds (from Protocol 1), centrifuge the 96-well plate at 400 x g for 10 minutes to pellet the cells.
-
ELISA Assay:
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves the following steps:
-
Addition of standards and samples to a 96-well plate pre-coated with a TNF-α capture antibody.
-
Incubation to allow TNF-α to bind to the antibody.
-
Washing the plate to remove unbound substances.
-
Addition of a biotin-conjugated detection antibody specific for TNF-α.
-
Incubation and subsequent washing.
-
Addition of a streptavidin-HRP conjugate.
-
Incubation and washing.
-
Addition of a substrate solution (e.g., TMB) to develop a colored product.
-
Stopping the reaction with a stop solution.
-
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the TNF-α standards. Calculate the concentration of TNF-α in each sample from the standard curve. Determine the percentage of TNF-α production inhibition relative to the LPS-stimulated vehicle control and calculate the IC50 value.
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method, which measures the activity of AChE by detecting the production of thiocholine from the hydrolysis of acetylthiocholine.
Materials:
-
Purified human recombinant AChE
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound at various concentrations (or vehicle for control).
-
Add 10 µL of DTNB solution.
-
Add 20 µL of AChE solution to initiate the pre-incubation. Mix and incubate for 15 minutes at 25°C.
-
-
Substrate Addition:
-
Add 10 µL of ATCI solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
To determine the mechanism of inhibition, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk plots.
-
Protocol 4: In Vivo Anti-Inflammatory Activity - Xylene-Induced Ear Edema in Mice
This model assesses the acute anti-inflammatory activity of a compound by measuring its ability to reduce swelling induced by a topical irritant.
Materials:
-
Male ICR mice (or other suitable strain)
-
Xylene
-
Test compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Reference drug (e.g., indomethacin)
-
Micrometer or balance for measuring edema
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the mice into groups (e.g., vehicle control, reference drug, and different doses of the test compound).
-
Administer the test compound or reference drug orally or intraperitoneally 1 hour before the induction of inflammation.
-
-
Induction of Edema:
-
Apply a fixed volume (e.g., 20 µL) of xylene to the inner and outer surfaces of the right ear of each mouse. The left ear serves as the untreated control.
-
-
Edema Measurement:
-
After a set time (e.g., 30 minutes or 1 hour) following xylene application, sacrifice the mice by cervical dislocation.
-
Cut circular sections (e.g., 7 mm diameter) from both ears and weigh them.
-
The degree of edema is calculated as the difference in weight between the right (treated) and left (control) ear punches.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group using the formula: % Inhibition = [((\Delta)W_control - (\Delta)W_treated) / (\Delta)W_control] * 100, where (\Delta)W is the difference in ear weight.
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from an ethics committee.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors with potential therapeutic applications in inflammatory diseases and neurodegenerative disorders. The protocols and data presented in these application notes provide a framework for researchers to investigate the biological activities of this class of compounds. Further studies are warranted to explore the full therapeutic potential of these derivatives, including comprehensive structure-activity relationship (SAR) studies, investigation of their pharmacokinetic and pharmacodynamic properties, and evaluation in a broader range of preclinical models.
References
- 1. assaygenie.com [assaygenie.com]
- 2. The deleterious effect of xylene-induced ear edema in rats: Protective role of dexketoprofen trometamol transdermal invasomes via inhibiting the oxidative stress/NF-κB/COX-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Discovery of Novel this compound Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis Protocol for 2-(Piperidin-4-YL)-1H-benzo[D]imidazole: An Application Note for Researchers
For distribution to researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the synthesis of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole, a key intermediate in the development of various therapeutic agents. This versatile scaffold is utilized in the synthesis of compounds for treating conditions such as ischemic stroke and as potent inhibitors for targets like Akt1/Akt2.[1]
Overview
The synthesis of this compound is achieved through the condensation reaction of o-phenylenediamine and piperidine-4-carboxylic acid. This method, adapted from established literature, provides a reliable route to obtain the target compound.[1]
Chemical Reaction Pathway
The overall reaction is depicted in the following scheme:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This section details the materials, equipment, and step-by-step procedure for the synthesis.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| o-Phenylenediamine | Reagent | Sigma-Aldrich |
| Piperidine-4-carboxylic acid | Reagent | Sigma-Aldrich |
| Hydrochloric Acid (HCl), 4M | Analytical | Fisher Scientific |
| Sodium Hydroxide (NaOH), 5M | Analytical | VWR |
| Deionized Water | N/A | In-house |
| Equipment | Type |
| Round-bottom flask (500 mL) | Glassware |
| Reflux condenser | Glassware |
| Heating mantle with magnetic stirrer | Standard Laboratory |
| pH meter or pH strips | Standard Laboratory |
| Büchner funnel and flask | Glassware |
| Vacuum oven | Standard Laboratory |
Synthesis Procedure
The workflow for the synthesis is outlined below:
Caption: Experimental workflow for the synthesis of this compound.
Step-by-step instructions:
-
To a 500 mL round-bottom flask, add benzene-1,2-diamine (12.6 g, 116 mmol) and piperidine-4-carboxylic acid (15 g, 116 mmol).[1]
-
Add 250 mL of 4M aqueous HCl solution to the flask.[1]
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux and maintain stirring for 48 hours.[1]
-
After 48 hours, cool the reaction mixture to room temperature.[1]
-
Carefully adjust the pH of the mixture to an alkaline state using a 5M NaOH aqueous solution. A precipitate will form.[1]
-
Collect the precipitate by vacuum filtration using a Büchner funnel.[1]
-
Wash the collected solid with deionized water.[1]
-
Dry the product in a vacuum oven to obtain the final compound.[1]
Results and Characterization
The synthesis yields this compound as a white to brownish-yellow solid.[1]
| Parameter | Value | Reference |
| Yield | 38% (8.8 g) | [1] |
| Molecular Formula | C12H15N3 | [1] |
| Molecular Weight | 201.27 g/mol | [1] |
| Mass Spectrometry | m/z = 202 [M+ + H]+ | [1] |
| Appearance | White or brownish-yellow solid | [1] |
| Solubility | Good solubility in methanol | [1] |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrochloric acid and sodium hydroxide are corrosive. Avoid contact with skin and eyes.
-
o-Phenylenediamine is toxic and a suspected carcinogen. Handle with extreme care.
Conclusion
This protocol provides a straightforward and reproducible method for the synthesis of this compound. The procedure is suitable for producing gram-scale quantities of the material for research and development purposes. The resulting compound is a valuable intermediate for the synthesis of various biologically active molecules.
References
Application Notes and Protocols: 2-(Piperidin-4-YL)-1H-benzo[D]imidazole and its Derivatives in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole derivatives in preclinical animal models of inflammation. The focus is on a particularly potent derivative, compound 6e, which has demonstrated significant anti-inflammatory properties. The provided protocols and data are based on published research and are intended to guide the design of similar in vivo studies.
Data Presentation
| Compound | In Vitro Assay | Target | IC50 (µM) | In Vivo Model | Animal Species | Key Finding |
| Derivative 6e | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | 0.86[1] | Xylene-induced ear edema | Mice | More potent anti-inflammatory activity than ibuprofen[1] |
| TNF-α Production | 1.87[1] | |||||
| Ibuprofen | Xylene-induced ear edema | Mice | Used as a positive control |
Note: The exact dosage and administration vehicle for compound 6e in the in vivo study were not specified in the accessible literature. The protocol below is a representative method for this type of study.
Experimental Protocols
Protocol 1: In Vivo Anti-Inflammatory Activity Assessment using the Xylene-Induced Ear Edema Model in Mice
This protocol describes a standard method to evaluate the acute anti-inflammatory activity of test compounds.
1. Animals:
-
Male Kunming mice (or a similar strain), weighing 18-22 g, are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Mice are acclimatized to the laboratory conditions for at least one week before the experiment.
2. Materials:
-
Test compound (e.g., this compound derivative 6e)
-
Positive control: Ibuprofen
-
Vehicle: A suitable vehicle for benzimidazole derivatives is a solution of 0.5% sodium carboxymethylcellulose (CMC-Na).
-
Xylene
-
Anesthetic (e.g., isoflurane or a combination of ketamine/xylazine)
-
Precision balance
-
Cork borer (7 mm diameter)
3. Procedure:
-
Grouping: Randomly divide the mice into the following groups (n=8-10 per group):
-
Vehicle Control group
-
Positive Control group (Ibuprofen, e.g., 200 mg/kg)
-
Test Compound groups (at least 3 dose levels, e.g., 50, 100, 200 mg/kg - dosage for compound 6e to be determined by dose-ranging studies )
-
-
Administration: Administer the vehicle, ibuprofen, or test compound orally (p.o.) via gavage.
-
Induction of Inflammation: One hour after drug administration, apply 20 µL of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear remains untreated and serves as a control.
-
Sample Collection: Two hours after xylene application, sacrifice the mice by cervical dislocation under anesthesia.
-
Measurement of Edema:
-
Use a 7 mm cork borer to punch out circular sections from both the right (treated) and left (control) ears.
-
Weigh the ear punches immediately using a precision balance.
-
-
Calculation:
-
The degree of edema is calculated as the difference in weight between the right and left ear punches for each animal.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Protocol 2: In Vitro Assessment of NF-κB Pathway Inhibition in Macrophages
This protocol outlines the investigation of the mechanism of action by which this compound derivatives inhibit inflammation.
1. Cell Culture:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Western Blot Analysis:
-
Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., derivative 6e) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 30 minutes.
-
Lyse the cells and extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-IκBα, IκBα, p65 NF-κB, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the effect of the compound on the phosphorylation of IκBα and the expression of p65 NF-κB.
Mandatory Visualizations
Caption: Proposed mechanism of action for this compound derivatives.
Caption: Workflow for the xylene-induced ear edema model.
References
Application Notes and Protocols for the Analysis of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research. Accurate and robust analytical methods are crucial for its quantification in various matrices during drug discovery and development. These protocols are designed to serve as a comprehensive guide for researchers, offering adaptable methods for both routine analysis and more sensitive quantification requirements.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This information is vital for method development and optimization.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N₃ | N/A |
| Molecular Weight | 201.27 g/mol | N/A |
| Predicted pKa | 11.83 ± 0.10 | N/A |
| Appearance | White or brownish-yellow solid | N/A |
| Solubility | Soluble in methanol | N/A |
High-Performance Liquid Chromatography (HPLC) Method
This section details a reverse-phase HPLC method with UV detection suitable for the quantification of this compound in bulk drug substance or pharmaceutical formulations.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, then hold at 90% B for 2 minutes, return to 10% B in 1 minute, and re-equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm |
| Run Time | 18 minutes |
Experimental Protocol
3.2.1. Reagent and Sample Preparation
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Prepare Mobile Phase B by adding 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.
-
Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in methanol to obtain a stock solution of 100 µg/mL.
-
Prepare working standards by serial dilution of the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:B).
-
-
Sample Preparation (for drug substance):
-
Accurately weigh approximately 10 mg of the sample and prepare a 100 µg/mL solution in methanol.
-
Dilute the sample solution with the initial mobile phase to fall within the calibration curve range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
3.2.2. HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (initial mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
HPLC Workflow Diagram
Caption: HPLC analysis workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This LC-MS method is designed for the sensitive and selective quantification of this compound in biological matrices such as plasma.
LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B in 0.5 minutes, and re-equilibrate for 1.5 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Precursor Ion (m/z): 202.1Product Ion (m/z): 119.1 (example, requires optimization) |
| Collision Energy | To be optimized for the specific instrument |
| Dwell Time | 100 ms |
Experimental Protocol
4.2.1. Sample Preparation from Plasma (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Mobile Phase A:B).
-
Transfer to an autosampler vial for injection.
4.2.2. LC-MS/MS Analysis
-
Equilibrate the LC-MS/MS system with the initial mobile phase composition.
-
Inject a blank sample to check for interferences.
-
Inject the prepared calibration standards and quality control samples.
-
Inject the prepared plasma samples.
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard against the calibration curve.
LC-MS Sample Preparation Workflow
Caption: Plasma sample preparation workflow.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described methods.
HPLC Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range (µg/mL) | 1 - 50 |
| Limit of Detection (LOD) (µg/mL) | e.g., 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | e.g., 0.3 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
LC-MS/MS Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range (ng/mL) | 0.5 - 500 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 |
| Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Matrix Effect | To be determined |
| Recovery | To be determined |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates a logical relationship for analytical method selection based on the sample matrix and required sensitivity.
Caption: Analytical method selection guide.
"2-(Piperidin-4-YL)-1H-benzo[D]imidazole" application in specific disease models
Application Notes: 2-(Piperidin-4-YL)-1H-benzo[D]imidazole in Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a heterocyclic compound built on a benzimidazole scaffold, a privileged structure in medicinal chemistry.[1] This core moiety is found in numerous pharmacologically active molecules, conferring a broad range of biological activities.[1] Derivatives of this compound have garnered significant attention for their therapeutic potential, primarily as potent anti-inflammatory agents.[2][3] Furthermore, research has expanded to explore their applications in oncology, neurology, and as antimicrobial agents, making this scaffold a versatile platform for drug discovery.[2][4][5]
This document provides detailed application notes and protocols for utilizing derivatives of this compound in specific disease models, summarizing key quantitative data and outlining relevant experimental methodologies.
Application in Inflammatory Disease Models
Derivatives of this compound have demonstrated significant anti-inflammatory activity, positioning them as promising candidates for conditions like arthritis and other inflammatory diseases.[2]
Mechanism of Action: A key mechanism underlying the anti-inflammatory effect is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the derivative compound 6e was shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[3][[“]] This effect is achieved by preventing the degradation of IκBα (inhibitor of kappa B alpha), which in turn blocks the nuclear translocation and activity of the p65 subunit of NF-κB.[3][[“]]
Quantitative Data: Anti-Inflammatory Activity
The inhibitory activities of lead compounds against NO and TNF-α production in LPS-stimulated RAW 264.7 macrophages are summarized below.
| Compound | Target | IC50 (μM) | Reference |
| 6e | Nitric Oxide (NO) | 0.86 | [3][[“]][7] |
| 6e | TNF-α | 1.87 | [3][[“]][7] |
| Ibuprofen | Nitric Oxide (NO) | > 100 | [3] |
| Ibuprofen | TNF-α | > 100 | [3] |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay (RAW 264.7 Macrophages)
This protocol details the measurement of NO and TNF-α production in LPS-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 2 hours.
-
Stimulation: Add LPS (Lipopolysaccharide) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.
-
-
TNF-α Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α using a commercial ELISA kit according to the manufacturer’s instructions.
-
Protocol 2: In Vivo Anti-Inflammatory Assay (Xylene-Induced Mouse Ear Edema)
This protocol assesses the in vivo efficacy of the compound.[3]
-
Animals: Use male ICR mice (20-25 g).
-
Grouping: Divide mice into groups (n=6-8 per group): Vehicle control, Positive control (e.g., Ibuprofen), and Test compound groups (various doses).
-
Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: After 1 hour, apply 20 µL of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as the control.
-
Sample Collection: After 30 minutes of xylene application, sacrifice the mice by cervical dislocation.
-
Measurement: Use a punch (e.g., 7 mm diameter) to cut circular sections from both ears and weigh them immediately.
-
Calculation: The extent of edema is calculated as the difference in weight between the right (treated) and left (control) ear punches. Calculate the percentage of inhibition using the formula:
-
Inhibition (%) = [(Wc - Wt) / Wc] x 100
-
Where Wc is the average edema of the control group and Wt is the average edema of the treated group.
-
Application in Oncology Disease Models
Derivatives of the this compound scaffold have also been investigated as anticancer agents, targeting various mechanisms of tumorigenesis.
Mechanism of Action:
-
c-Myc Inhibition: Certain derivatives act as inhibitors of the c-Myc transcription factor, a key driver in many cancers.[5] These compounds disrupt the c-Myc/Max heterodimer, leading to a downregulation of c-Myc protein levels and the induction of apoptosis in cancer cells.[5]
-
Topoisomerase I Inhibition: Other novel 1H-benzo[d]imidazole derivatives have been identified as inhibitors of human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and repair.[8] Inhibition of this enzyme leads to DNA damage and G2/M cell cycle arrest in cancer cells.[8]
Quantitative Data: Anticancer Activity
| Compound | Cell Line | Cancer Type | Target/Assay | IC50 / GI50 (μM) | Reference |
| A5 | A549 | Lung Cancer | c-Myc / CCK-8 | 4.08 | [5] |
| A5 | NCI-H1299 | Lung Cancer | c-Myc / CCK-8 | 7.86 | [5] |
| A1 | A549 | Lung Cancer | c-Myc / CCK-8 | 6.32 | [5] |
| A1 | NCI-H1299 | Lung Cancer | c-Myc / CCK-8 | 11.39 | [5] |
| 11a, 12a, 12b | NCI-60 Panel | Various | Topo I / GI50 | 0.16 - 3.6 | [8] |
| 12b | - | - | Topo I / DNA Relaxation | 16 | [8] |
Experimental Protocols
Protocol 3: Cell Viability Assay (CCK-8 or MTT)
This protocol determines the cytotoxic effect of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours.
-
Reagent Addition:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Analysis: Calculate the cell viability percentage relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Other Therapeutic Applications
The versatility of the benzimidazole scaffold has led to the exploration of its derivatives in other disease areas.
-
Antimicrobial Activity: Derivatives of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole have shown moderate to good activity against various Gram-positive and Gram-negative bacteria and fungal species.[4]
-
Neurological Disorders: The core structure is used as a building block for synthesizing compounds targeting neurological diseases. This includes potent sodium channel blockers for ischemic stroke and Akt1/Akt2 dual inhibitors.[9][10] Additionally, derivatives have been designed as 17β-HSD10 inhibitors for potential use in Alzheimer's disease.[11]
Quantitative Data: Antimicrobial Activity
The following table summarizes the antimicrobial activity (zone of inhibition) of selected derivatives.[4]
| Compound | S. aureus (cm) | B. subtilis (cm) | E. coli (cm) | A. niger (cm) | C. albicans (cm) |
| 7b | 2.5 | 2.1 | 2.8 | 3.0 | 3.5 |
| 7j | 1.5 | - | 1.2 | 2.5 | 2.9 |
| 7k | 2.6 | 2.9 | 1.8 | 0.7 | 0.8 |
| 7l | - | 1.7 | - | 2.8 | 3.0 |
Note: '-' indicates no significant activity reported in the source.
Protocol 4: Antimicrobial Susceptibility Test (Agar Well Diffusion)
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour into sterile Petri plates.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to 0.5 McFarland standard.
-
Plating: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the agar.
-
Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (at a concentration of 1 mg/mL) into the wells. Use a standard antibiotic as a positive control and the solvent as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (in cm) around each well.
References
- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview | MDPI [mdpi.com]
- 2. Buy this compound | 38385-95-4 [smolecule.com]
- 3. Discovery of Novel this compound Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"2-(Piperidin-4-YL)-1H-benzo[D]imidazole" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-(Piperidin-4-YL)-1H-benzo[D]imidazole.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C12H15N3 | [1][2][3][4] |
| Molecular Weight | 201.27 g/mol | [1][2][3][4] |
| Appearance | White to light yellow to light orange solid | [2][3] |
| Melting Point | 230 °C (decomposition) | [2][3][5] |
| pKa | 11.83 ± 0.10 (Predicted) | [2][3][5] |
| XLogP3 | 1.9 | [1][4] |
| Solubility | Soluble in Methanol.[2][3][5] Poor aqueous solubility is a common characteristic of benzimidazole derivatives.[6][7] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: this compound, like many benzimidazole derivatives, is characterized by poor aqueous solubility.[6] This is a common issue for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, which have high permeability but low solubility.[6] The low solubility is a significant hurdle for in vitro assays and in vivo studies as it can lead to poor absorption and bioavailability.[6][8]
Q2: What are the primary strategies to improve the solubility of this compound?
A2: Several formulation strategies can be employed to enhance the solubility of poorly soluble benzimidazole compounds:
-
Salt Formation: Converting the benzimidazole compound into a salt can significantly improve its solubility and dissolution rate.[6]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix, such as hydroxypropyl cellulose (HPC) or polyvinylpyrrolidone (PVP), can create an amorphous solid dispersion, which enhances the dissolution rate.[6][7][9]
-
Nanotechnology: Reducing the particle size to the nanometer range (nanonization) increases the surface area, leading to improved dissolution.[6]
-
Cyclodextrin Complexation: Encapsulating the molecule within cyclodextrin complexes, like hydroxypropyl-β-cyclodextrin (HPβCD) or methyl-β-cyclodextrin, can dramatically increase its aqueous solubility.[6][10]
-
Use of Co-solvents and Surfactants: The addition of co-solvents or surfactants to the formulation can help to solubilize the compound.[8]
Q3: Can pH adjustment of the buffer improve the solubility of this compound?
A3: Yes, pH can influence the solubility of ionizable compounds. Since this compound has a predicted pKa of 11.83, it is a basic compound.[2][3][5] Therefore, its solubility is expected to increase in acidic conditions (lower pH) where it can be protonated to form a more soluble salt. It is recommended to determine the pH-solubility profile of the compound to identify the optimal pH for dissolution.[11]
Troubleshooting Guide
If you are experiencing issues with the solubility of this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for addressing solubility issues.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the widely used shake-flask method to determine the equilibrium solubility of a compound.[12][13]
-
Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6.8, 7.4).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed container. The excess solid should be visible.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Sample Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound, e.g., 0.45 µm PTFE).
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replicates: Perform the experiment in triplicate for each pH condition.[11]
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
This protocol describes how to prepare a cyclodextrin complex to improve the aqueous solubility of the compound.
-
Molar Ratio Selection: Determine the molar ratio of the drug to cyclodextrin (e.g., 1:1, 1:2).
-
Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., HPβCD) in the desired aqueous buffer.
-
Complexation: Add the this compound to the cyclodextrin solution.
-
Equilibration: Stir or sonicate the mixture at a controlled temperature for an extended period (e.g., 24-72 hours) to facilitate complex formation.
-
Filtration: Filter the solution to remove any uncomplexed, undissolved drug.
-
Quantification: Determine the concentration of the dissolved drug in the filtrate using a suitable analytical method like HPLC.
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This protocol details the preparation of a solid dispersion to enhance the dissolution rate.[7]
-
Polymer and Drug Dissolution: Dissolve both this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile organic solvent (e.g., methanol).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in a thin film or a solid mass.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried solid and pulverize it into a fine powder.
-
Characterization: Characterize the solid dispersion for its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).
-
Dissolution Testing: Perform dissolution studies on the prepared solid dispersion to evaluate the enhancement in dissolution rate compared to the pure drug.
Illustrative Solubility Data (Based on other Benzimidazoles)
The following tables provide examples of solubility enhancement that can be achieved for poorly soluble benzimidazole compounds. Please note that this data is for illustrative purposes and the actual solubility of this compound may vary.
Table 1: Example of Solubility Enhancement of Fenbendazole [10]
| Formulation | Solubility (mg/mL) | Fold Increase |
| Pure Fenbendazole | ~0.00035 | - |
| Fenbendazole with methyl-β-cyclodextrin (1:1) | 20.21 | ~60,000 |
| Fenbendazole with salicylic acid | 1.052 | ~3,000 |
Table 2: Example of Solubility Enhancement of Albendazole [7]
| Formulation | Solubility (µg/mL) | Fold Increase |
| Pure Albendazole | 0.31 | - |
| Solid Dispersion with Polyvinylpyrrolidone (PVP) | 48.21 | ~155 |
| Hydrotropic Solubilization with Sodium Citrate | 18.34 | ~59 |
Visualizing a Potential Mechanism of Action
Given that derivatives of this compound have been investigated for their anti-inflammatory properties, the following diagram illustrates a simplified hypothetical signaling pathway that such a compound might modulate.[14][15]
Caption: Hypothetical anti-inflammatory signaling pathway modulation.
References
- 1. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE CAS#: 38385-95-4 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. internationaljournal.org.in [internationaljournal.org.in]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 10. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. Buy this compound | 38385-95-4 [smolecule.com]
- 15. Discovery of Novel this compound Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | - Ensure the reaction is refluxed for the recommended 48 hours. - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Degradation of starting materials or product under harsh acidic conditions. | - Consider using a milder acid catalyst or a shorter reaction time. - Explore alternative synthetic methods, such as using polyphosphoric acid (PPA) which can act as both a catalyst and a dehydrating agent. | |
| Poor quality of starting materials (o-phenylenediamine or piperidine-4-carboxylic acid). | - Use freshly purified starting materials. - Verify the purity of reagents by melting point or spectroscopic analysis. | |
| Inefficient work-up and product isolation. | - Ensure the pH is sufficiently alkaline (pH > 9) during basification with NaOH to precipitate the product. - Wash the precipitate thoroughly with cold water to remove inorganic salts. | |
| Formation of Significant Impurities/Byproducts | Side reactions such as polymerization of o-phenylenediamine or formation of bis-benzimidazole. | - Control the reaction temperature carefully. - Maintain a 1:1 molar ratio of the reactants. |
| Incomplete cyclization leading to the formation of an amide intermediate. | - Ensure a sufficiently strong acid catalyst and adequate heating are used to drive the cyclization to completion. | |
| Difficulty in Product Purification | The product is a brownish or off-white solid, indicating the presence of colored impurities. | - Perform recrystallization from a suitable solvent such as methanol, ethanol, or an ethanol/water mixture.[1] - Treat the solution with activated charcoal during recrystallization to remove colored impurities. |
| The product co-precipitates with inorganic salts. | - Wash the crude product thoroughly with deionized water after filtration. | |
| Recrystallization is ineffective at removing certain impurities. | - Employ column chromatography on silica gel. A common mobile phase for benzimidazole derivatives is a mixture of dichloromethane and methanol or ethyl acetate and hexane. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound using the hydrochloric acid method?
A1: A reported yield for the synthesis by reacting o-phenylenediamine with piperidine-4-carboxylic acid in 4M aqueous HCl under reflux for 48 hours is approximately 38%.[1]
Q2: Can the reaction time be shortened from 48 hours?
A2: While the established protocol suggests 48 hours, it is advisable to monitor the reaction's progress using TLC. If the reaction appears complete in a shorter time, you may proceed with the work-up. However, a shorter reaction time might result in a lower yield due to incomplete conversion.
Q3: Are there alternative, higher-yielding methods for this synthesis?
A3: Yes, for the synthesis of benzimidazoles in general, using polyphosphoric acid (PPA) as a condensing agent can be a more efficient method. PPA acts as both an acidic catalyst and a dehydrating agent, often leading to higher yields and shorter reaction times. However, the optimal conditions for your specific substrate would need to be determined experimentally.
Q4: My final product is a dark brown solid. How can I improve its color and purity?
A4: The brown color often indicates the presence of oxidized impurities. Recrystallization from a suitable solvent like methanol is a good first step.[1] For persistent coloration, you can add a small amount of activated charcoal to the hot solution during recrystallization, followed by hot filtration. If these methods are insufficient, column chromatography is a more effective purification technique.
Q5: What are the key safety precautions to take during this synthesis?
A5: o-Phenylenediamine is toxic and a suspected carcinogen; handle it with appropriate personal protective equipment (PPE), including gloves and safety goggles, and work in a well-ventilated fume hood. Hydrochloric acid and sodium hydroxide are corrosive and should be handled with care.
Experimental Protocols
Protocol 1: Synthesis via Phillips-Ladenburg Reaction (HCl Method)
This protocol is based on the established literature procedure.[1]
Materials:
-
o-Phenylenediamine (12.6 g, 116 mmol)
-
Piperidine-4-carboxylic acid (15 g, 116 mmol)
-
4M Hydrochloric acid (250 mL)
-
5M Sodium hydroxide solution
-
Deionized water
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
To a 500 mL round-bottom flask, add o-phenylenediamine (12.6 g) and piperidine-4-carboxylic acid (15 g).
-
Add 250 mL of 4M aqueous hydrochloric acid to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux and maintain it for 48 hours with continuous stirring.
-
After 48 hours, cool the reaction mixture to room temperature.
-
Slowly add 5M sodium hydroxide solution while stirring until the pH of the mixture is alkaline (pH > 9).
-
A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate thoroughly with deionized water.
-
Dry the product in a vacuum oven to obtain this compound.
Expected Yield: Approximately 38%.[1]
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Methanol (or another suitable solvent)
-
Erlenmeyer flask
-
Heating plate
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimum amount of hot methanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and heat the mixture at reflux for 10-15 minutes.
-
If charcoal was used, perform a hot filtration to remove it.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Place the flask in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Dry the crystals in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
"2-(Piperidin-4-YL)-1H-benzo[D]imidazole" stability and degradation problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Some suppliers recommend refrigeration at 2-8°C and protection from light.[2] It is also advised to keep the compound away from direct sunlight and sources of ignition.[2] An inert atmosphere may also be beneficial for long-term storage.[3][4]
Q2: What is the appearance and physical state of this compound?
This compound is typically an off-white, white, or brownish-yellow solid at room temperature.[4][5]
Q3: Is this compound soluble in common laboratory solvents?
The compound is reported to have good solubility in methanol.[4] For other solvents, it is recommended to perform small-scale solubility tests before preparing stock solutions.
Q4: What are the potential degradation pathways for this compound?
-
Oxidation: The benzimidazole and piperidine rings can be susceptible to oxidation, especially in the presence of oxidizing agents, light, or elevated temperatures. This can lead to the formation of N-oxides, hydroxylated derivatives, or ring-opened products.
-
Hydrolysis: Although benzimidazoles are generally stable to hydrolysis, under harsh acidic or basic conditions, the imidazole ring could potentially undergo cleavage.
-
Photodegradation: Exposure to UV or visible light may induce degradation. It is recommended to store the compound in a dark place.[3]
-
Thermal Degradation: High temperatures can lead to decomposition. The melting point is reported to be around 230°C (with decomposition).[4]
Q5: Are there any known incompatibilities for this compound?
The compound should be stored away from strong oxidizing agents. It is also good practice to avoid mixing it with strong acids or bases for prolonged periods unless required for a specific experimental protocol, as this may accelerate degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Problem 1: Inconsistent or unexpected experimental results.
This could be due to the degradation of the compound.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored correctly as per the recommendations (cool, dry, dark, and tightly sealed).
-
Assess Compound Purity: If degradation is suspected, re-analyze the purity of your sample using a suitable analytical method such as HPLC-UV or LC-MS.
-
Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material for each experiment.
-
Minimize Exposure to Light: Protect solutions from light by using amber vials or covering them with aluminum foil.
Problem 2: Discoloration of the solid compound or solutions.
A change in color (e.g., from white to yellow or brown) can be an indicator of degradation.
Troubleshooting Steps:
-
Evaluate Storage History: Check if the compound has been exposed to light, high temperatures, or air for extended periods.
-
Purity Analysis: Perform a purity check to identify any potential degradation products.
-
Consider Inert Atmosphere: For long-term storage or if the compound is particularly sensitive, consider storing it under an inert gas like argon or nitrogen.
Problem 3: Poor solubility of the compound.
Difficulty in dissolving the compound may sometimes be related to its form (e.g., free base vs. salt) or the presence of impurities.
Troubleshooting Steps:
-
Verify the Salt Form: Confirm whether you are using the free base or a salt form of the compound, as this will affect its solubility profile.
-
Use of Co-solvents: For aqueous solutions, the use of a small amount of an organic co-solvent (e.g., DMSO, DMF, ethanol) may be necessary.
-
Gentle Warming and Sonication: These techniques can aid in the dissolution of the compound. However, avoid excessive heat to prevent degradation.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound solid
-
Anhydrous DMSO or Methanol
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Amber glass vial
Procedure:
-
Allow the container of this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of the solid compound using a calibrated balance in a fume hood.
-
Transfer the solid to an amber glass vial.
-
Add the calculated volume of the desired solvent (e.g., DMSO or Methanol) to achieve the target concentration.
-
Vortex the solution until the solid is completely dissolved. If necessary, sonicate for a few minutes.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to understand the stability of the compound under various stress conditions.[6][7][8]
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and 60°C.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at 105°C.
-
Photodegradation: Expose the compound (solid and in solution) to light according to ICH Q1B guidelines.
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
For each stress condition, mix the stock solution with the stressor in a clear vial (or amber vial for control).
-
For thermal degradation, place the solid compound in an oven.
-
For photodegradation, expose the solid and solution to a calibrated light source. Wrap a control sample in aluminum foil.
-
Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by a stability-indicating HPLC method.
-
Characterize the major degradation products using LC-MS/MS.
Data Presentation
Table 1: Recommended Storage Conditions Summary
| Condition | Recommendation | Rationale |
| Temperature | Cool (some recommend 2-8°C) | To minimize thermal degradation. |
| Atmosphere | Dry, tightly sealed container (Inert gas for long-term) | To prevent hydrolysis and oxidation. |
| Light | Protect from light (dark place/amber vials) | To prevent photodegradation. |
Visualizations
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Forced Degradation Experimental Workflow
Caption: General workflow for a forced degradation study.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.chemscene.com [file.chemscene.com]
- 3. This compound | 38385-95-4 [sigmaaldrich.com]
- 4. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(Piperidin-4-YL)-1H-benzo[D]imidazole Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for cell-based assays involving "2-(Piperidin-4-YL)-1H-benzo[D]imidazole" and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound and its derivatives are primarily investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. Some derivatives have also been shown to inhibit the NLRP3 inflammasome, which is involved in pyroptosis and the release of interleukin-1β (IL-1β).
Q2: What are the common cell-based assays used to evaluate this compound?
A2: Common cell-based assays for this compound include:
-
Cytotoxicity Assays (e.g., MTT, XTT): To determine the compound's toxic effect on cells and establish a suitable concentration range for further experiments.
-
Nitric Oxide (NO) Production Assay (Griess Test): To measure the inhibition of NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).
-
TNF-α Production Assay (ELISA): To quantify the reduction of TNF-α secretion from LPS-stimulated macrophages.
-
NLRP3 Inflammasome Activation Assay: To assess the inhibition of pyroptosis and IL-1β release in cells like PMA-differentiated THP-1 cells.
Q3: How should I prepare a stock solution of this compound?
A3: This compound is reported to be soluble in methanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in a cell culture-grade solvent like dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity.[1] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: What are some potential off-target effects to be aware of?
A4: While primarily studied for anti-inflammatory effects, the benzimidazole scaffold is present in drugs with diverse biological activities. Therefore, it is important to consider potential off-target effects. For instance, some benzimidazole derivatives have been shown to interact with microtubules or act as kinase inhibitors. Depending on the specific derivative and the experimental context, these off-target effects could influence cellular responses.
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Compound Precipitation in Cell Culture Media
Question: I observed a precipitate in my cell culture wells after adding the compound. What should I do?
Answer: Compound precipitation can significantly affect your results by reducing the effective concentration of the compound and potentially causing cytotoxicity.[2]
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of the compound exceeds its solubility in the aqueous culture medium. Decrease the final working concentration.[1] |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media can cause the compound to "crash out." Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. Always use pre-warmed (37°C) cell culture media for dilutions.[1] |
| High Solvent Concentration | A high final concentration of the solvent (e.g., DMSO) may not be fully miscible with the aqueous media. Keep the final solvent concentration below 0.5%, and ideally below 0.1%.[1] |
| Interaction with Media Components | Components in the serum or media may interact with the compound, reducing its solubility. Test the compound's solubility in serum-free and serum-containing media. |
Issue 2: High Variability in Assay Results
Question: My replicate wells show significantly different results. What could be the cause?
Answer: High variability between replicate wells can mask the true effect of your compound.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Uneven cell numbers at the start of the experiment will lead to different results. Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes.[3] |
| Edge Effects | Wells on the perimeter of a microplate are more susceptible to evaporation. Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS to maintain humidity.[4] |
| Pipetting Errors | Inaccurate or inconsistent pipetting of cells, compound, or assay reagents is a major source of variability. Ensure your pipettes are properly calibrated and use appropriate pipetting techniques.[4] |
| Cell Clumping | Aggregates of cells can lead to uneven exposure to the compound and assay reagents. Gently swirl the cell suspension before each pipetting step. If necessary, pass the cell suspension through a cell strainer.[4] |
Issue 3: Unexpected Cytotoxicity
Question: The compound is showing toxicity at concentrations where I expect to see a biological effect. How can I address this?
Answer: Distinguishing between a specific biological effect and a general cytotoxic response is crucial.
| Potential Cause | Recommended Solution |
| Compound Instability | The compound may be degrading into a toxic substance under your experimental conditions. Assess the stability of the compound in the culture medium over the course of the experiment.[5] |
| Off-Target Effects | At higher concentrations, the compound might be hitting unintended targets, leading to cytotoxicity. Consider testing the compound in a panel of cell lines with different genetic backgrounds.[6] |
| Assay Interference | The compound may be interfering with the chemistry of your viability assay (e.g., reducing MTT). Run a control without cells to check for direct chemical reactions between the compound and the assay reagents.[7] |
| Contamination | Microbial contamination (e.g., mycoplasma) can cause cell stress and death. Regularly test your cell cultures for contamination.[5] |
Data Presentation
The following table summarizes representative quantitative data for derivatives of this compound, demonstrating their anti-inflammatory activity.
| Compound Derivative | Assay | Cell Line | IC50 (µM) |
| Derivative 6e | NO Production | RAW 264.7 | 0.86 |
| Derivative 6e | TNF-α Production | RAW 264.7 | 1.87 |
| Derivative 16 | NLRP3 Inhibition (Pyroptosis Reduction) | THP-1 | 37.7 ± 7.6% at 10 µM |
| Derivative 16 | NLRP3 Inhibition (IL-1β Inhibition) | THP-1 | 14.9 ± 8.8% at 10 µM |
Note: The data presented is for specific derivatives and may not be directly applicable to the parent compound. Researchers should determine the potency of their specific compound experimentally.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the effect of the compound on cell viability.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.[8]
-
Compound Treatment: Prepare serial dilutions of the compound in complete growth medium. The final DMSO concentration should be less than 0.1%. Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic agent).[8]
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)
Objective: To measure the inhibitory effect of the compound on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
LPS (Lipopolysaccharide)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent (freshly mixed 1:1 ratio of Component A and B).
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only control.
Protocol 3: TNF-α Production Assay (ELISA)
Objective: To quantify the inhibitory effect of the compound on TNF-α secretion.
Materials:
-
RAW 264.7 macrophage cells
-
LPS
-
Mouse TNF-α ELISA kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the Nitric Oxide Production Assay protocol.
-
Sample Collection: After the 24-hour LPS stimulation, collect the cell culture supernatants.
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions.[9] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-linked secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Analysis: Calculate the TNF-α concentration from the standard curve. Determine the percentage of TNF-α inhibition compared to the LPS-only control.
Visualizations
Signaling Pathway
Caption: Proposed Anti-inflammatory Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow: Nitric Oxide Production Assay.
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree for Inconsistent Results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
"2-(Piperidin-4-YL)-1H-benzo[D]imidazole" off-target effects and mitigation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in anticipating, identifying, and mitigating potential off-target effects of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole and related compounds during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known or expected off-target effects of this compound?
A1: Direct off-target profiling for this compound is not extensively published. However, the benzimidazole scaffold is a well-known "privileged structure" in medicinal chemistry that is present in numerous kinase inhibitors.[1][2] Consequently, there is a high probability of off-target interactions with various protein kinases. Benzimidazole derivatives have been shown to be multi-targeted, acting on various kinases simultaneously.[1] Researchers should anticipate potential inhibition of kinases beyond the intended target.
Q2: My in vitro/in vivo results are inconsistent or show unexpected toxicity. Could off-target effects be the cause?
A2: Yes, unexpected results or toxicity are classic indicators of off-target activity. Benzimidazole compounds can interact with multiple cellular targets, leading to complex physiological responses that may not be apparent in initial assays.[3] High cytotoxicity in non-target cell lines or unexpected phenotypes in animal models warrant a thorough investigation into off-target effects.
Q3: How can I proactively assess the potential for off-target effects with my this compound analog?
A3: A combination of computational and experimental approaches is recommended.
-
Computational (In Silico) Prediction: Utilize computational tools to predict potential off-target interactions based on the compound's structure. These methods can provide a preliminary list of likely off-target kinases and other proteins to investigate experimentally.
-
Broad-Spectrum Kinase Profiling: This is a crucial experimental step. Screening your compound against a large panel of kinases will provide a quantitative assessment of its selectivity and identify unintended targets.
-
Structure-Activity Relationship (SAR) Analysis: Reviewing the SAR of your compound series can offer insights. Modifications to the benzimidazole core, particularly at the N-1, C-2, C-5, and C-6 positions, are known to significantly influence kinase selectivity.[3]
Q4: What experimental methods can I use to confirm off-target engagement in a cellular context?
A4: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its intended target and potential off-targets within intact cells.[4] CETSA measures the thermal stabilization of a protein upon ligand binding. A shift in the melting temperature of a suspected off-target protein in the presence of your compound provides strong evidence of direct engagement.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Non-Target Cell Lines
-
Possible Cause: The compound may be inhibiting essential cellular kinases or other critical proteins, leading to broad cytotoxicity.
-
Troubleshooting Steps:
-
Perform a Broad-Spectrum Kinase Profiling Assay: This is the most direct way to identify unintended kinase targets that could be responsible for the cytotoxicity.
-
Conduct a Cell Viability Assay on a Panel of Diverse Cell Lines: This will help determine if the cytotoxicity is widespread or specific to certain cell lineages, providing clues about the affected pathways.
-
Utilize Computational Off-Target Prediction Tools: These tools can generate a list of potential off-target proteins to investigate further through targeted assays.
-
Issue 2: Inconsistent or Unexpected Phenotypes in In Vivo Models
-
Possible Cause: Off-target effects can lead to complex physiological responses not observed in vitro. Poor pharmacokinetic properties could also contribute to inconsistent results.
-
Troubleshooting Steps:
-
Evaluate Pharmacokinetic (ADME) Properties: Assess the compound's absorption, distribution, metabolism, and excretion. Inconsistent exposure levels can lead to variable results.
-
Confirm Target Engagement In Vivo: Use techniques like CETSA on tissue samples from treated animals to verify that the compound is reaching and binding to its intended target at the administered dose.
-
Conduct In Vivo Toxicity Studies: A comprehensive toxicity assessment in a relevant animal model can help identify organ-specific toxicities and other adverse effects that may be linked to off-target activity.
-
Data Presentation: Representative Kinase Selectivity of Benzimidazole Derivatives
While specific data for this compound is not publicly available, the following table summarizes the inhibitory activity of other benzimidazole-based compounds to illustrate the potential for off-target kinase interactions.
| Compound/Series | Intended Target | IC50 (nM) on Intended Target | Representative Off-Target Kinase(s) | IC50 (nM) on Off-Target(s) |
| 2-Arylbenzimidazole | Chk2 | 15 | Chk1 | >10,000 |
| Benzimidazole-urea series | VEGFR-2 | - | TIE-2 | - |
| N-alkylated-2-phenyl-1H-benzimidazole | Anticancer (general) | - | - | - |
| Benzimidazole-triazole hybrid | EGFR | 86 | VEGFR-2, Topo II | 107, 2520 |
| Dovitinib (Benzimidazole-quinolinone) | FGFR-1 | 8 | VEGFR-2 | 13 |
This table is a compilation of data from multiple sources to illustrate the concept of off-target kinase activity for the benzimidazole scaffold.[5] The specific values and off-targets will vary significantly based on the exact chemical structure.
Experimental Protocols
Protocol 1: Broad-Spectrum Kinase Profiling Assay (In Vitro)
This protocol describes a general method for measuring the inhibitory activity of a compound against a panel of protein kinases using a luminescence-based assay that quantifies ADP production.
Materials:
-
Kinase panel of interest
-
Corresponding kinase substrate peptides/proteins
-
ATP
-
This compound (or analog)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
Create a serial dilution of the compound in the appropriate assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Kinase Reaction:
-
In a multi-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the respective kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a framework for a Western blot-based CETSA to determine compound engagement with a target protein in intact cells.
Materials:
-
Cultured cells expressing the target protein(s)
-
This compound (or analog)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Protease inhibitor cocktail
-
PCR tubes
-
Thermal cycler
-
Liquid nitrogen
-
Lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of your compound or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest the cells and wash them twice with ice-cold PBS.
-
Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermal cycler. Include an unheated control.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature point.
-
Normalize the intensity of each band to the unheated control.
-
Plot the percentage of soluble protein against the temperature for both the compound- and vehicle-treated samples to generate melt curves. A shift in the melting temperature (Tm) indicates target engagement.
-
Visualizations
References
Technical Support Center: Enhancing the Bioavailability of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of the compound 2-(Piperidin-4-YL)-1H-benzo[D]imidazole.
Troubleshooting Guide
This guide addresses common issues encountered during the pre-formulation and formulation development of this compound.
| Issue | Potential Cause | Recommended Action |
| Low aqueous solubility of this compound. | The benzimidazole scaffold is known for its poor water solubility. The compound is described as a solid that is soluble in methanol, suggesting limited aqueous solubility.[1] | 1. Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area for dissolution.[2] 2. Formulation as a Solid Dispersion: Disperse the compound in a hydrophilic carrier to enhance wettability and dissolution.[2][3] 3. Utilize Lipid-Based Formulations: Formulate as a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization in the gastrointestinal tract.[4][5] |
| High variability in in vivo pharmacokinetic (PK) data. | Benzimidazole derivatives often exhibit variable absorption due to their low and pH-dependent solubility.[6] First-pass metabolism can also contribute to variability.[6] | 1. Conduct thorough in vitro dissolution studies under various pH conditions to understand the solubility profile. 2. Develop a robust formulation such as a solid dispersion or SEDDS to ensure more consistent drug release and absorption.[2][4] 3. Investigate potential for first-pass metabolism using in vitro models like liver microsomes. |
| Poor permeability in Caco-2 assays. | While benzimidazoles are generally expected to have good permeability (BCS Class II), the specific structure of this compound might lead to lower than expected transport across the intestinal epithelium. | 1. Verify Caco-2 monolayer integrity through TEER measurements before and after the experiment.[7] 2. Assess for active efflux: Conduct bidirectional permeability studies (apical to basolateral and basolateral to apical) to determine the efflux ratio.[8] 3. Include a P-gp inhibitor (e.g., verapamil) to confirm if the compound is a substrate for this efflux transporter.[8] |
| Low oral bioavailability in animal models despite good in vitro dissolution. | The compound may be subject to significant first-pass metabolism in the liver and/or gut wall.[6] Benzimidazole derivatives are known to undergo hepatic metabolism.[6] | 1. Perform in vitro metabolism studies using liver S9 fractions or hepatocytes to identify major metabolic pathways. 2. Co-administration with a metabolic inhibitor (e.g., a cytochrome P450 inhibitor) in animal studies can help to confirm the role of first-pass metabolism. 3. Consider alternative routes of administration (e.g., intravenous) to determine the absolute bioavailability and quantify the extent of first-pass metabolism. |
Frequently Asked Questions (FAQs)
Q1: What is the expected Biopharmaceutics Classification System (BCS) class for this compound?
Based on the general characteristics of benzimidazole derivatives, which often have low solubility and high permeability, this compound is likely a BCS Class II compound.[3] However, experimental determination of its solubility and permeability is essential for confirmation.
Q2: What are the most promising strategies to improve the oral bioavailability of this compound?
For a likely BCS Class II compound, the primary focus should be on enhancing the dissolution rate and ensuring the drug remains in a solubilized state in the gastrointestinal tract. Promising strategies include:
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are lipid-based formulations that form a fine emulsion or microemulsion upon contact with gastrointestinal fluids, facilitating drug absorption.[4][5]
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area-to-volume ratio, thereby increasing the dissolution rate.[2]
Q3: How can I assess the potential for P-glycoprotein (P-gp) mediated efflux?
A bidirectional Caco-2 permeability assay is the standard in vitro method.[8] By measuring the apparent permeability coefficient (Papp) from the apical to the basolateral side (Papp, A→B) and from the basolateral to the apical side (Papp, B→A), an efflux ratio (ER = Papp, B→A / Papp, A→B) can be calculated. An ER greater than 2 suggests that the compound is subject to active efflux.[8]
Q4: What are the key parameters to monitor in a murine pharmacokinetic study for this compound?
Key pharmacokinetic parameters to determine after oral administration include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Oral bioavailability (F%) - this requires intravenous dosing data for comparison.
Data Presentation
The following tables provide examples of how to structure quantitative data from bioavailability enhancement experiments.
Table 1: In Vitro Dissolution of this compound Formulations
| Formulation | Drug Loading (%) | Cumulative Drug Release at 60 min (%) |
| Unprocessed Compound | 100 | 15.2 ± 2.5 |
| Micronized Compound | 100 | 45.8 ± 4.1 |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 16.7 | 85.3 ± 5.9 |
| SEDDS | 10 | 95.1 ± 3.7 |
Table 2: Caco-2 Permeability of this compound
| Parameter | Value | Classification |
| Papp (A→B) (x 10⁻⁶ cm/s) | 15.2 ± 1.8 | High Permeability |
| Papp (B→A) (x 10⁻⁶ cm/s) | 35.1 ± 2.5 | - |
| Efflux Ratio (ER) | 2.3 | Potential P-gp Substrate |
Table 3: Pharmacokinetic Parameters of this compound in Mice Following Oral Administration (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unprocessed Compound (in suspension) | 150 ± 35 | 2.0 | 650 ± 120 | 100 |
| Solid Dispersion | 450 ± 70 | 1.0 | 1950 ± 250 | 300 |
| SEDDS | 600 ± 90 | 0.5 | 2600 ± 310 | 400 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 500 mg of a hydrophilic polymer (e.g., PVP K30) in a suitable solvent such as methanol.[10]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin film is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.[7]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. Only use monolayers with a TEER value within the laboratory's established range.[7]
-
Permeability Measurement (A→B):
-
Add the test compound solution (e.g., 10 µM in transport buffer) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.
-
-
Permeability Measurement (B→A): Repeat step 3 but add the test compound to the basolateral compartment and sample from the apical compartment.
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Protocol 3: Murine Pharmacokinetic Study
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the experiment.
-
Formulation Preparation: Prepare the desired formulation of this compound (e.g., a suspension of the unprocessed compound, a solution of the solid dispersion, or a dilution of the SEDDS).
-
Dosing: Administer the formulation to the mice via oral gavage at a specific dose (e.g., 10 mg/kg).[11]
-
Blood Sampling: Collect blood samples (approximately 30-50 µL) at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method like submandibular or saphenous vein bleeding.[12]
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Determine the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the key PK parameters (Cmax, Tmax, AUC, etc.).
Visualizations
Caption: Workflow for improving bioavailability.
Caption: Strategies to address poor bioavailability.
Caption: Caco-2 cell permeability pathways.
References
- 1. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 4. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 7. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. jddtonline.info [jddtonline.info]
- 10. japsonline.com [japsonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole
Welcome to the technical support center for the purification of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. Understanding these properties is crucial for developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N₃ | [1] |
| Molecular Weight | 201.27 g/mol | [1][2] |
| Appearance | White to light yellow to light orange solid | [3] |
| Melting Point | 230 °C (decomposition) | [3] |
| Predicted pKa | 11.83 ± 0.10 | [1][3] |
| XLogP3 | 1.9 | [2] |
| Solubility | Soluble in methanol. | [1][3][4] |
Troubleshooting Guides
This section addresses common challenges encountered during the purification of this compound.
Issue 1: Low Yield After Purification
-
Question: My final yield of purified this compound is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors throughout the synthesis and purification process.
-
Incomplete Reaction: The initial synthesis reaction may not have gone to completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed.
-
Product Loss During Work-up: Due to the compound's basic nature, it can form salts that are soluble in the aqueous phase during extraction. To minimize loss, carefully adjust the pH of the aqueous layer to >10 before extraction with an organic solvent. Back-extraction of the aqueous layers with a suitable organic solvent like dichloromethane or ethyl acetate is recommended.
-
Suboptimal Purification Technique: The chosen purification method may not be suitable for the scale of your reaction or the impurity profile. Consider the amount of crude material and the nature of the impurities when selecting between recrystallization, column chromatography, or preparative HPLC.
-
Issue 2: Presence of Colored Impurities
-
Question: My purified product has a yellow or brownish tint. What is the cause of this coloration and how can I remove it?
-
Answer: Colored impurities in benzimidazole syntheses often arise from the oxidation of the o-phenylenediamine starting material.
-
Prevention: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.
-
Removal:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., methanol) and add a small amount of activated charcoal. Heat the mixture gently for a short period, then filter the hot solution through a pad of celite to remove the charcoal. The desired compound can then be recovered by crystallization or evaporation of the solvent.
-
Recrystallization: Choosing an appropriate solvent system for recrystallization can effectively remove colored impurities.
-
-
Issue 3: Difficulty in Separating Impurities by Column Chromatography
-
Question: I am struggling to separate my product from impurities using silica gel column chromatography. The spots on the TLC plate are very close together.
-
Answer: Co-elution of impurities with the desired product is a common challenge, often due to similar polarities.
-
Optimize the Mobile Phase: A systematic approach to optimizing the solvent system is crucial.
-
Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).
-
For basic compounds like this compound, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase can improve peak shape and separation by minimizing interaction with acidic silanol groups on the silica gel.
-
-
Alternative Stationary Phases: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase, such as alumina (basic or neutral), which can offer different selectivity for basic compounds.
-
Reverse-Phase Chromatography: For highly polar impurities, reverse-phase column chromatography (e.g., using a C18-functionalized silica gel) might provide better separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most common impurities originate from the starting materials and potential side reactions. These include:
-
Unreacted o-phenylenediamine: A common starting material in benzimidazole synthesis.
-
Unreacted piperidine-4-carboxylic acid: The other key starting material.
-
Oxidation products: o-Phenylenediamine is prone to oxidation, leading to colored, polymeric impurities.
-
N-Alkylated byproducts: If alkylating agents are present, the benzimidazole nitrogen can be alkylated.
-
Bilastine Impurity H: This is another name for the target compound, but it is important to be aware of other potential bilastine-related impurities if this is an intermediate in its synthesis.
Q2: What is a good starting point for a TLC mobile phase to monitor the reaction and purification?
A2: A good starting point for a TLC mobile phase is a mixture of a moderately polar solvent and a non-polar solvent. For this compound, consider the following systems:
-
Dichloromethane (DCM) : Methanol (MeOH) (e.g., 95:5 to 90:10)
-
Ethyl Acetate (EtOAc) : Hexane (e.g., 50:50 to 80:20) To improve the spot shape and reduce tailing for this basic compound, you can add a small amount (0.1-1%) of triethylamine or a few drops of a saturated solution of ammonia in methanol to the mobile phase.
Q3: Can I purify this compound by recrystallization? If so, what solvents should I try?
A3: Yes, recrystallization can be an effective purification method, especially for removing less soluble impurities and improving the final purity of the product. Given the compound's polarity, consider the following solvent systems:
-
Single Solvents: Methanol, ethanol, or isopropanol. The compound is soluble in methanol, so a cooling crystallization from a hot, saturated solution may be effective.
-
Mixed Solvents: A combination of a solvent in which the compound is soluble (a "good" solvent) and one in which it is poorly soluble (a "poor" solvent) can be very effective. Good combinations to screen include:
-
Methanol / Water
-
Ethanol / Water
-
Dichloromethane / Hexane
-
Ethyl Acetate / Hexane
-
Q4: Is preparative HPLC a suitable method for purifying this compound?
A4: Preparative HPLC is a powerful technique for achieving high purity, especially when dealing with difficult-to-separate impurities. For a polar basic compound like this compound, a standard reverse-phase (C18) column might not provide adequate retention. Consider the following approaches:
-
Reverse-Phase with an Ion-Pairing Agent: Using a reverse-phase column with an additive like trifluoroacetic acid (TFA) in the mobile phase (e.g., water/acetonitrile with 0.1% TFA) can improve peak shape and retention.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and can be an excellent alternative.
-
Mixed-Mode Chromatography: These columns combine reverse-phase and ion-exchange characteristics and can offer unique selectivity for polar, ionizable compounds.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general guideline for the purification of this compound using standard silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Chromatography column
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Slurry Preparation: In a beaker, add silica gel to a suitable volume of the initial mobile phase (e.g., DCM with 1% MeOH and 0.1% TEA). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a well-packed, uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent mixture. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent under reduced pressure. Carefully load the sample onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase (e.g., DCM with 1% MeOH and 0.1% TEA). Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., to 2%, 5%, and 10%) to elute the compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization from a Mixed Solvent System (Methanol/Water)
This protocol describes the purification of this compound by recrystallization from a methanol/water mixture.
Materials:
-
Crude this compound
-
Methanol
-
Deionized water
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and stir until the solid is completely dissolved.
-
Antisolvent Addition: While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly turbid, indicating the onset of precipitation.
-
Redissolution: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution at an elevated temperature.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold methanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
References
- 1. museonaturalistico.it [museonaturalistico.it]
- 2. CN106317015A - Bilastine intermediate and preparation and purification methods therefor - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN112469709A - Preparation method of bilastine and intermediate thereof - Google Patents [patents.google.com]
"2-(Piperidin-4-YL)-1H-benzo[D]imidazole" experimental artifacts and controls
Technical Support Center: 2-(Piperidin-4-YL)-1H-benzo[D]imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound and related heterocyclic compounds. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and biological testing.
Section 1: Synthesis and Purification
This section addresses common challenges related to the chemical synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 2-substituted benzimidazoles like this compound?
A1: A widely used method is the condensation of an o-phenylenediamine with an appropriate aldehyde or carboxylic acid.[1][2] For this compound, this would typically involve the reaction of o-phenylenediamine with piperidine-4-carboxaldehyde or piperidine-4-carboxylic acid. The reaction often requires acidic conditions or an oxidizing agent and can sometimes be facilitated by microwave irradiation to reduce reaction times and improve yields.[3][4]
Q2: My synthesis of a 2-substituted benzimidazole is resulting in low yields and multiple side products. What are the likely causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The condensation reaction may require more time, a higher temperature, or a more effective catalyst.[5]
-
Side reactions: Over-oxidation of the o-phenylenediamine starting material can occur. The aldehyde component may also undergo self-condensation or other undesired reactions.
-
Purification losses: The product may be difficult to separate from starting materials or byproducts, leading to significant loss during workup and chromatography.[5]
Q3: I'm observing significant peak tailing during the HPLC purification of my piperidine-containing compound. How can I resolve this?
A3: Peak tailing is a common issue when purifying basic compounds like those containing a piperidine ring on standard silica-based C18 columns.[6] This is often due to interactions between the basic nitrogen atom and acidic silanol groups on the silica surface.[6] To mitigate this:
-
Use a mobile phase additive: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase can protonate the piperidine nitrogen, reducing its interaction with silanols.
-
Employ an end-capped column: Use a high-performance liquid chromatography (HPLC) column that is "end-capped," meaning most of the free silanol groups have been chemically deactivated.
-
Increase the buffer concentration: A higher buffer concentration in the mobile phase can also help to mask the silanol groups.[7]
Troubleshooting Guide: Synthesis & Purification
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Inefficient reaction conditions. | Increase reaction temperature, extend reaction time, or try a different catalyst (e.g., p-TsOH, CAN).[8][9] Consider using microwave-assisted synthesis.[4] |
| Presence of multiple spots on TLC | Formation of side products or unreacted starting materials. | Optimize the stoichiometry of reactants. Ensure the purity of starting materials. Employ a milder oxidizing agent if over-oxidation is suspected.[3] |
| Difficulty in product isolation | Product may be highly soluble in the aqueous phase or difficult to crystallize. | Perform a liquid-liquid extraction with different organic solvents. If the product is basic, adjust the pH of the aqueous layer to neutralize the compound and increase its solubility in the organic phase. |
| Broad or tailing peaks in HPLC | Secondary interactions between the basic piperidine moiety and the stationary phase.[6] | Add 0.1% TFA or formic acid to the mobile phase.[10] Use an end-capped C18 column or a column specifically designed for basic compounds. |
| Inconsistent retention times in HPLC | Poor column equilibration, fluctuating temperature, or changes in mobile phase composition.[11] | Ensure the column is thoroughly equilibrated before each run. Use a column oven for temperature control. Prepare fresh mobile phase daily.[11] |
Section 2: Analytical Characterization
This section provides guidance on troubleshooting common issues encountered during the analytical characterization of N-heterocyclic compounds by NMR and mass spectrometry.
Frequently Asked Questions (FAQs)
Q4: The proton NMR spectrum of my benzimidazole product shows broad peaks for the N-H protons. Is this normal?
A4: Yes, it is common for N-H protons in heterocyclic compounds to appear as broad signals in the 1H NMR spectrum. This broadening is often due to quadrupole coupling with the adjacent nitrogen atom and can also be influenced by proton exchange with residual water or other protic solvents.
Q5: I'm having trouble getting a strong signal for my compound in the mass spectrometer. What could be the issue?
A5: Poor signal intensity in mass spectrometry can be due to several factors:
-
Inappropriate ionization method: For a molecule like this compound, electrospray ionization (ESI) in positive ion mode is typically effective. Ensure your instrument is set up correctly.[12]
-
Sample concentration: The sample may be too dilute. Conversely, a sample that is too concentrated can cause ion suppression.[12]
-
Instrument calibration: The mass spectrometer may need to be tuned and calibrated.[12]
Troubleshooting Guide: Analytical Methods
| Technique | Problem | Potential Cause | Recommended Solution |
| NMR Spectroscopy | Ambiguous assignment of 13C signals for heterocyclic isomers. | Standard 1H-13C correlation experiments may not distinguish between isomers where the nitrogen position changes.[13] | Consider advanced solid-state NMR techniques like 13C{14N} experiments, which can act as an "attached nitrogen test".[13] |
| NMR Spectroscopy | Broad or disappearing N-H signals. | Quadrupole effects from the nitrogen atom; chemical exchange with solvent. | Run the NMR in a dry deuterated solvent. Sometimes, cooling the sample can sharpen the signal. |
| Mass Spectrometry | Poor signal intensity or no peak observed. | Low ionization efficiency; incorrect instrument settings; sample too dilute or too concentrated.[12] | Optimize ionization source parameters (e.g., ESI, APCI).[12] Ensure proper sample concentration. Regularly tune and calibrate the instrument.[12] |
| Mass Spectrometry | Inaccurate mass measurement. | The instrument is not properly calibrated. | Perform a mass calibration using an appropriate standard.[12] |
Section 3: Biological Assays and Artifacts
This section focuses on potential artifacts and the necessary controls for in vitro biological assays, such as kinase assays, where benzimidazole derivatives are often evaluated.
Frequently Asked Questions (FAQs)
Q6: My compound shows activity in a fluorescence-based kinase assay. How can I be sure it's not an artifact?
A6: Small molecules, particularly those with aromatic ring systems like benzimidazole, can interfere with fluorescence-based assays.[14][15] This can happen in two main ways:
-
Autofluorescence: The compound itself might fluoresce at the same wavelength as the assay's reporter fluorophore.[14]
-
Fluorescence quenching: The compound might absorb the light emitted by the fluorophore, leading to a false positive signal for inhibition. To rule out these artifacts, run a control experiment where the compound is tested in the assay buffer without the enzyme or substrate to check for autofluorescence or quenching.[15]
Q7: What are the essential controls for an in vitro kinase assay?
A7: A robust in vitro kinase assay should include several controls:
-
Negative Control (No Enzyme): This well contains all assay components except the kinase, to establish the baseline signal.
-
Positive Control (No Inhibitor): This well contains all assay components, including the active kinase, to define the 100% activity level.
-
Reference Inhibitor: A known inhibitor of the target kinase should be run in a dose-response format to confirm that the assay is performing as expected.
Q8: My compound appears to be a promiscuous inhibitor, showing activity against multiple unrelated kinases. What could be the reason?
A8: Promiscuous inhibition can be caused by several mechanisms, including:
-
Compound aggregation: At higher concentrations, some small molecules can form colloidal aggregates that non-specifically sequester and denature proteins, leading to apparent inhibition.[16]
-
Reactivity: The compound may be chemically reactive, covalently modifying the kinase or other assay components.
-
Assay interference: As mentioned, the compound may be interfering with the detection method (e.g., fluorescence, absorbance).[16]
Troubleshooting Guide: Biological Assays
| Problem | Potential Cause | Recommended Solution |
| False positive in fluorescence assay | Compound autofluorescence or quenching.[14][15] | Run a control experiment with the compound in the assay buffer without the enzyme to measure its intrinsic fluorescence or quenching properties.[15] |
| Poor Z'-factor in the assay | High variability in positive or negative controls. | Optimize assay conditions (e.g., enzyme/substrate concentrations, incubation time). Ensure consistent pipetting and reagent quality. |
| Inhibition is not dose-dependent | Potential assay artifact or compound insolubility. | Check for compound precipitation at higher concentrations. Run counter-screens to rule out assay interference.[16] |
| Promiscuous inhibition | Compound aggregation, non-specific binding, or assay interference.[16] | Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. Use an orthogonal assay with a different detection method to confirm activity.[15] |
Experimental Protocols & Data
Representative Synthesis Protocol: Condensation of o-Phenylenediamine and Aldehyde
This protocol is a general representation for the synthesis of 2-substituted benzimidazoles.[2][8]
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and piperidine-4-carboxaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol or acetonitrile).
-
Catalyst/Oxidant Addition: Add a catalytic amount of an acid (e.g., HCl) or an oxidizing system (e.g., ceric ammonium nitrate/H2O2).[8]
-
Reaction: Stir the mixture at room temperature or heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.[17]
-
Workup: After completion, cool the reaction mixture and neutralize it with a base (e.g., 10% NaOH solution).[4]
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Table of Expected Analytical Data
| Parameter | Expected Range / Value | Notes |
| Yield | 60-95% | Highly dependent on the specific reaction conditions and scale.[1][8] |
| Purity (by HPLC) | >95% | After purification. |
| 1H NMR (DMSO-d6) | δ ~12.0 (s, 1H, imidazole N-H), δ 7.1-7.5 (m, 4H, Ar-H), δ 2.5-3.5 (m, 5H, piperidine-H), δ 1.5-2.0 (m, 4H, piperidine-H) | Chemical shifts are approximate and can vary. The piperidine N-H may be broad or not observed. |
| Mass Spec (ESI+) | [M+H]+ | Calculated for the specific molecular formula. |
Visualizations
Experimental and Analytical Workflow
Caption: Workflow from synthesis to biological evaluation.
Troubleshooting Logic for Assay Artifacts
Caption: Decision tree for validating a screening hit.
Potential Kinase Signaling Pathway Involvement
Caption: Benzimidazoles often target kinases in key signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 6. benchchem.com [benchchem.com]
- 7. realab.ua [realab.ua]
- 8. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles [organic-chemistry.org]
- 9. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. gmi-inc.com [gmi-inc.com]
- 13. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 17. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
"2-(Piperidin-4-YL)-1H-benzo[D]imidazole" protocol modifications for higher efficacy
Technical Support Center: 2-(Piperidin-4-YL)-1H-benzo[D]imidazole Synthesis
This guide provides troubleshooting advice and protocol modifications to enhance the efficacy of the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for synthesizing this compound?
A1: The most common method is the Phillips benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid. A typical procedure involves reacting o-phenylenediamine and piperidine-4-carboxylic acid in a 4M aqueous solution of hydrochloric acid under reflux for approximately 48 hours. The product is then precipitated by making the solution alkaline with sodium hydroxide, filtered, and dried.[1] This method, however, often results in modest yields, around 38%.[1]
Q2: My reaction yield is consistently low (below 40%). What are the primary causes and how can I improve it?
A2: Low yields are a common issue with this synthesis. Key factors include:
-
Harsh Reaction Conditions : Strong acids and high temperatures can lead to the degradation of starting materials or the final product.[2][3]
-
Long Reaction Times : Extended heating (e.g., 48 hours) can contribute to decomposition and the formation of side products.[1]
-
Incomplete Reaction : The reaction may not have reached completion.
-
Workup Losses : Product may be lost during the precipitation and filtration steps.
To improve yield, consider using alternative catalysts, microwave assistance, or different solvent systems as detailed in the troubleshooting guide below.
Q3: I'm observing significant colored impurities in my final product. What are they and how can they be minimized?
A3: Colored impurities often arise from the oxidation of the o-phenylenediamine starting material. To minimize this, it is recommended to use degassed solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Using o-phenylenediamine dihydrochloride salt can also lead to reduced color impurities and more homogenous mixing.[4]
Q4: Are there greener or more efficient alternatives to the traditional HCl-based synthesis?
A4: Yes, several modern methods offer improvements. These include using milder acid catalysts like p-toluenesulfonic acid (p-TsOH), employing green solvents like water or ethanol, or using catalyst-free, solvent-free grinding methods.[5] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times (from hours to minutes) and increase yields by up to 50%.[4]
Troubleshooting Guide
Problem 1: Low Product Yield (<40%)
| Possible Cause | Suggested Solution | Rationale |
| Harsh Acidic Conditions | Replace 4M HCl with a milder catalyst such as p-toluenesulfonic acid (p-TsOH) or boric acid.[3] | Strong acids can cause degradation. Milder, solid-acid catalysts are often sufficient for cyclization and are easier to handle. |
| Long Reaction Time | Employ microwave-assisted synthesis. Reactions can often be completed in minutes rather than hours.[4] | Microwaves provide rapid, uniform heating, which can accelerate the reaction rate and minimize the formation of degradation byproducts. |
| Incomplete Reaction | Monitor the reaction using Thin Layer Chromatography (TLC). If starting material persists, consider increasing the temperature or extending the reaction time moderately. | Ensures the reaction is allowed to proceed to completion without unnecessary heating that could degrade the product. |
| Oxidation of Reactant | Perform the reaction under an inert atmosphere (N₂ or Ar) and use degassed solvents. | o-Phenylenediamine is susceptible to oxidation, which can lead to complex mixtures and lower yields of the desired benzimidazole. |
Problem 2: Reaction Fails to Proceed or is Sluggish
| Possible Cause | Suggested Solution | Rationale |
| Poor Solubility | Change the solvent system. Instead of aqueous HCl, consider using toluene with a catalytic amount of p-TsOH, allowing for azeotropic removal of water.[6] | Removing water, the byproduct of the condensation reaction, drives the equilibrium towards the product, increasing the reaction rate and yield. |
| Insufficient Activation | Utilize a more effective coupling agent if starting from the carboxylic acid, or convert the acid to an acid chloride first. However, for this specific synthesis, higher heat or a more effective catalyst is the primary approach. | Direct condensation requires significant energy. Alternative methods in benzimidazole synthesis often involve activating the carboxylic acid. |
| Low Temperature | Ensure the reaction mixture is maintaining a consistent and vigorous reflux. | The condensation reaction has a significant activation energy barrier and requires sufficient thermal energy. |
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes various approaches to benzimidazole synthesis, highlighting parameters that can be adapted for the synthesis of this compound.
| Method | Reactants | Catalyst/Medium | Temp. / Conditions | Time | Reported Yield | Reference |
| Standard Phillips | o-phenylenediamine, piperidine-4-carboxylic acid | 4M HCl (aq) | Reflux | 48 h | ~38% | [1] |
| Microwave-Assisted | o-phenylenediamine, various aldehydes | None (neat) | Microwave | 2-3 min | 85-95% (general) | [4] |
| p-TsOH Catalyzed | o-phenylenediamine, piperidine-4-carboxylic acid | p-TsOH, Toluene | Reflux | 3-4 h | High (general) | [6] |
| Green Synthesis | o-phenylenediamine, various aldehydes | D-Glucose, TsOH, Water | 100 °C | 30 min | 85-96% (general) | [5] |
| Solvent-Free | o-phenylenediamine, various aldehydes | p-TsOH | Grinding, 80 °C | 15-45 min | 88-96% (general) | [5] |
Experimental Protocols
Protocol 1: Standard Phillips Condensation
This protocol is based on the literature method with a reported yield of 38%.[1]
-
Combine o-phenylenediamine (116 mmol) and piperidine-4-carboxylic acid (116 mmol) in a round-bottom flask.
-
Add 250 mL of 4M aqueous hydrochloric acid.
-
Heat the mixture to reflux with stirring for 48 hours.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to be alkaline (pH > 8) by slowly adding a 5M aqueous solution of sodium hydroxide. A precipitate should form.
-
Collect the precipitate by filtration.
-
Wash the solid with cold water.
-
Dry the product in a vacuum oven to afford 2-(piperidin-4-yl)-1H-benzimidazole.
Protocol 2: Modified p-TsOH Catalyzed Synthesis (Higher Efficacy)
This protocol is an adaptation from similar benzimidazole syntheses and aims for higher yield and shorter reaction time.[6]
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add o-phenylenediamine (10 mmol), piperidine-4-carboxylic acid (10 mmol), and toluene (100 mL).
-
Add p-toluenesulfonic acid monohydrate (p-TsOH) (1.2 mmol, 0.12 eq).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue refluxing for 3-5 hours or until TLC shows consumption of the starting materials.
-
Cool the reaction mixture to room temperature.
-
Evaporate the toluene under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and wash with a saturated sodium bicarbonate solution to remove the acid catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify further by recrystallization or column chromatography as needed.
Visualizations
Synthesis Pathway
References
- 1. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worldscientificnews.com [worldscientificnews.com]
"2-(Piperidin-4-YL)-1H-benzo[D]imidazole" common experimental pitfalls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Piperidin-4-YL)-1H-benzo[D]imidazole.
Frequently Asked Questions (FAQs) and Troubleshooting
Synthesis
Q1: My reaction to synthesize this compound resulted in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the condensation of o-phenylenediamine and piperidine-4-carboxylic acid are a common issue. Several factors can contribute to this:
-
Incomplete Reaction: The condensation reaction can be slow. Ensure the reaction has been refluxed for a sufficient time, as shorter reaction times can lead to incomplete conversion.
-
Side Reactions: o-Phenylenediamine is susceptible to oxidation, which can lead to the formation of colored impurities and reduce the yield of the desired product. It is crucial to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal pH: The reaction is typically carried out in an acidic medium. However, the pH for the work-up is critical. After the reaction, the mixture should be carefully neutralized and then made basic to precipitate the product. Incorrect pH adjustment can lead to loss of product in the aqueous phase.
-
Purification Losses: The product can be lost during purification steps. See the purification section below for tips on minimizing these losses.
Troubleshooting Tips:
-
Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials.
-
Inert Atmosphere: Use degassed solvents and maintain a positive pressure of an inert gas throughout the reaction.
-
Optimize Work-up: Carefully adjust the pH of the reaction mixture during work-up. Add the base slowly and monitor the pH to ensure complete precipitation of the product.
-
Efficient Extraction: If the product does not precipitate completely, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.
Q2: The reaction mixture turned dark brown/black. Is the reaction salvageable?
A2: A dark coloration often indicates the oxidation of o-phenylenediamine. While it may be possible to isolate some of the desired product, the purification will be challenging. It is often more efficient to restart the reaction, taking stringent precautions to exclude air.
Purification
Q3: I am having difficulty purifying the crude product. What are the recommended methods?
A3: Purification of this compound can be achieved through recrystallization or column chromatography.
-
Recrystallization: This is often the most effective method for removing unreacted starting materials and side products. A common solvent for recrystallization is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until turbidity is observed. Allow the solution to cool slowly to form crystals.
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel can be employed. A typical eluent system would be a gradient of dichloromethane and methanol.
Q4: What are the common impurities I should look for?
A4: Common impurities include unreacted o-phenylenediamine, piperidine-4-carboxylic acid, and oxidation byproducts of o-phenylenediamine. These can often be identified by TLC and analytical techniques like NMR and Mass Spectrometry.
Handling and Storage
Q5: How should I store this compound?
A5: The compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation. It is a solid that is soluble in methanol.
Experimental Protocols
1. Synthesis of this compound
This protocol is based on the condensation reaction between o-phenylenediamine and piperidine-4-carboxylic acid.
-
Reagents and Materials:
-
o-Phenylenediamine
-
Piperidine-4-carboxylic acid
-
4M Hydrochloric Acid (HCl)
-
5M Sodium Hydroxide (NaOH)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
pH meter or pH paper
-
-
Procedure:
-
To a round-bottom flask, add o-phenylenediamine (1.0 eq) and piperidine-4-carboxylic acid (1.0 eq).
-
Add 4M HCl solution to the flask.
-
Stir the mixture and heat to reflux for 24-48 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add 5M NaOH solution to the stirred mixture until the pH is basic (pH 9-10), which will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with deionized water.
-
Dry the product under vacuum to obtain the crude this compound.
-
2. Purification by Recrystallization
-
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy.
-
Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
-
3. Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire 1H and 13C NMR spectra.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
Analyze by Electrospray Ionization (ESI) mass spectrometry in positive ion mode.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Dissolve the sample in the mobile phase.
-
Inject the solution onto a suitable C18 column.
-
Elute with an appropriate mobile phase (e.g., a mixture of acetonitrile and water with a buffer).
-
Detect the compound using a UV detector.
-
Quantitative Data
The following table summarizes typical analytical data for this compound. Note: The NMR and HPLC data are representative of closely related benzimidazole structures and should be used as a reference. Actual values may vary based on experimental conditions.
| Parameter | Value |
| Molecular Formula | C₁₂H₁₅N₃ |
| Molecular Weight | 201.27 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >250 °C |
| Solubility | Soluble in methanol |
| ¹H NMR (DMSO-d6, 400 MHz) | δ (ppm): 12.1 (s, 1H, NH-imidazole), 7.5-7.1 (m, 4H, Ar-H), 3.4 (m, 1H, CH-piperidine), 3.1 (m, 2H, CH₂-piperidine), 2.8 (m, 2H, CH₂-piperidine), 2.0 (m, 2H, CH₂-piperidine), 1.8 (m, 2H, CH₂-piperidine) |
| ¹³C NMR (DMSO-d6, 100 MHz) | δ (ppm): 155.2 (C=N), 143.5, 134.8 (Ar-C), 121.5, 118.6, 111.2 (Ar-CH), 45.3 (CH₂-piperidine), 34.2 (CH-piperidine), 31.5 (CH₂-piperidine) |
| Mass Spectrometry (ESI+) | m/z: 202.1 [M+H]⁺ |
| HPLC Retention Time | Dependent on specific method conditions |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Signaling Pathway
Benzimidazole derivatives have been shown to act as inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is crucial in regulating inflammatory responses. A common mechanism of inhibition by benzimidazole derivatives involves the targeting of the IκB kinase (IKK) complex.
Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.
Validation & Comparative
A Comparative Guide to 2-(Piperidin-4-YL)-1H-benzo[D]imidazole and Other Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents due to its structural similarity to endogenous purines. This allows benzimidazole derivatives to interact with a diverse range of biological targets, leading to applications in anti-inflammatory, anticancer, and antimicrobial therapies. This guide provides an objective comparison of the performance of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole and its derivatives with other notable benzimidazole compounds, supported by experimental data.
Performance Comparison of Benzimidazole Derivatives
The following tables summarize the quantitative data on the biological activities of various benzimidazole derivatives, providing a basis for comparison of their potency.
Table 1: Anti-inflammatory Activity of this compound Derivatives
Several derivatives of this compound have been synthesized and evaluated for their anti-inflammatory properties. The data below, from studies by Li et al. (2015), showcases their inhibitory effects on nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1]
| Compound ID | R Group (Substitution on Piperidine Nitrogen) | NO Production IC50 (μM) | TNF-α Production IC50 (μM) | Cytotoxicity (RAW 264.7) IC50 (μM) |
| 6a | Benzoyl | 2.45 ± 0.18 | 5.21 ± 0.36 | > 50 |
| 6e | 4-Nitrobenzoyl | 0.86 ± 0.09 | 1.87 ± 0.15 | > 50 |
| 7a | Phenylacetyl | 3.12 ± 0.25 | 6.84 ± 0.51 | > 50 |
| Ibuprofen | (Reference Drug) | 15.6 ± 1.2 | - | > 100 |
Data sourced from Li et al. (2015). Chemical Biology & Drug Design, 86(4), 509-16.[1]
Table 2: Anticancer Activity of Benzimidazole-Based PARP-1 Inhibitors
Benzimidazole derivatives have also been investigated as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, making it a target for cancer therapy.
| Compound ID | Cancer Cell Line | PARP-1 Inhibition IC50 (μM) | Cytotoxicity IC50 (μM) |
| 6a | MDA-MB-231 (Breast) | Significant Inhibition | Yes |
| 6b | MDA-MB-231 (Breast) | Significant Inhibition | Yes |
| 8a | MDA-MB-468 (Breast) | Significant Inhibition | Yes |
| Olaparib | (Reference Drug) | ~0.001-0.005 | Varies with cell line |
Qualitative data from Ayaz et al. (2020). Anticancer Agents in Medicinal Chemistry, 20(14), 1728-1738, indicating significant activity without specific IC50 values in the abstract.
Table 3: Antimicrobial Activity of Benzimidazole Derivatives
The benzimidazole scaffold is also present in numerous antimicrobial agents. The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 1,2-disubstituted benzimidazoles.
| Compound ID | S. aureus MIC (μg/mL) | E. faecalis MIC (μg/mL) | E. coli MIC (μg/mL) | P. aeruginosa MIC (μg/mL) |
| III1 (m-NO2) | 125 | 125 | 62.5 | 62.5 |
| III2 (p-NO2) | 125 | 125 | 62.5 | 62.5 |
| III4 (3-F-4-Cl) | 62.5 | 62.5 | 62.5 | 62.5 |
| III9 (p-OCH3) | 125 | 125 | 62.5 | 62.5 |
| Ciprofloxacin | 125 | 125 | 125 | 125 |
Data sourced from a study on the synthesis and antimicrobial properties of benzimidazole derivatives.[2]
Key Signaling Pathways and Mechanisms of Action
Anti-inflammatory Action via NF-κB Pathway Inhibition
The anti-inflammatory effects of this compound derivatives are primarily attributed to their ability to inhibit the NF-κB signaling pathway. In LPS-stimulated macrophages, these compounds have been shown to restore the phosphorylation level of IκBα and reduce the expression of p65 NF-κB.[1]
References
A Comparative Analysis of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole Derivatives Against Established PARP and IDO1 Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, the quest for novel and potent inhibitors of key cellular pathways remains a paramount objective for researchers and drug development professionals. This guide provides a comprehensive comparison of a promising class of molecules derived from the 2-(Piperidin-4-YL)-1H-benzo[D]imidazole scaffold with well-established inhibitors of Poly (ADP-ribose) polymerase (PARP) and Indoleamine 2,3-dioxygenase 1 (IDO1), two critical targets in oncology.
The benzimidazole core structure has demonstrated significant therapeutic potential, with derivatives showing promise in various activities, including anti-inflammatory effects through the inhibition of nitric oxide and TNF-α production.[1] More recently, specific derivatives have emerged as potent inhibitors of PARP1/2 and IDO1, positioning this chemical scaffold as a versatile platform for the development of next-generation cancer therapeutics.[2][3]
This report presents a detailed analysis of the inhibitory activities of a representative PARP-inhibiting benzimidazole derivative, 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide, and a novel class of benzimidazole-based IDO1 inhibitors. Their performance is benchmarked against commercially available and clinically relevant drugs targeting the same pathways.
Comparison with Known PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for DNA single-strand break repair. Inhibiting these enzymes in cancer cells with existing DNA repair deficiencies, such as BRCA1/2 mutations, leads to synthetic lethality and tumor cell death.
A notable derivative of this compound, 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide (referred to herein as Compound 17d), has demonstrated potent inhibition of both PARP1 and PARP2.[2][4] The following table provides a quantitative comparison of its inhibitory activity (IC50) against leading FDA-approved PARP inhibitors.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Compound 17d | 4.30 [2][4] | 1.58 [2][4] |
| Olaparib | 0.5 - 5[5][6] | 0.2 - 1[5][6] |
| Rucaparib | 0.8[7] | 0.5[7] |
| Niraparib | 3.8[5][8][9][10] | 2.1[5][8][9][10] |
| Talazoparib | 0.57[11] | 0.2[6] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% and can vary depending on the specific assay conditions.
The data indicates that Compound 17d exhibits potent PARP1 and PARP2 inhibition, with an IC50 value for PARP2 that is comparable to or more potent than several established inhibitors. This highlights the potential of the this compound scaffold for developing effective PARP-targeted therapies.
Experimental Protocol: PARP Inhibition Assay
The inhibitory activity of these compounds is typically determined using a biochemical or cell-based assay. A common method involves measuring the incorporation of biotinylated NAD+ into histone proteins, which are substrates for PARP enzymes.
Biochemical PARP Assay (Colorimetric):
-
Plate Preparation: 96-well plates are coated with histone proteins.
-
Reaction Mixture: A reaction mixture is prepared containing the PARP enzyme (e.g., recombinant human PARP1 or PARP2), activated DNA (to stimulate PARP activity), and biotinylated NAD+.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., Compound 17d) and known inhibitors are added to the wells. A control group with no inhibitor is also included.
-
Incubation: The plate is incubated to allow the PARP-catalyzed poly(ADP-ribosyl)ation of histones to occur.
-
Detection: The incorporated biotinylated ADP-ribose is detected using a streptavidin-horseradish peroxidase (HRP) conjugate followed by the addition of a colorimetric HRP substrate.
-
Data Analysis: The absorbance is read using a microplate reader, and the IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.
Comparison with Known IDO1 Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism. By depleting tryptophan and producing immunosuppressive metabolites, IDO1 plays a significant role in tumor immune evasion. Inhibiting IDO1 can restore anti-tumor immunity.
Recent studies have identified novel benzimidazole derivatives as potent IDO1 inhibitors, demonstrating low nanomolar efficacy in cellular assays.[12][13][14][15] The table below compares the inhibitory activity of a representative benzimidazole-based IDO1 inhibitor with that of established clinical candidates.
| Inhibitor | IDO1 IC50 (nM) |
| Benzimidazole Derivative | ~16 [14] |
| Epacadostat | 10 - 71.8[2][16][17][18][19] |
| Navoximod (GDC-0919) | 28 - 75 (EC50)[20][21][22] |
| Linrodostat (BMS-986205) | 1.1 - 1.7[1][23][24][25][26] |
IC50 values can vary based on the cell line and assay conditions used.
The promising low nanomolar IC50 value of the benzimidazole derivative underscores the potential of this scaffold in the development of novel immunotherapies targeting the IDO1 pathway.
Experimental Protocol: IDO1 Inhibition Assay
The efficacy of IDO1 inhibitors is commonly assessed in cell-based assays that measure the product of the enzymatic reaction, kynurenine.
Cell-Based IDO1 Assay:
-
Cell Culture: A human cell line that expresses IDO1 upon stimulation, such as HeLa or IFN-γ-stimulated cancer cells, is cultured.
-
Inhibitor Treatment: The cells are treated with various concentrations of the test compound (e.g., the benzimidazole derivative) and known IDO1 inhibitors.
-
IDO1 Induction: IDO1 expression and activity are induced, typically by treating the cells with interferon-gamma (IFN-γ).
-
Tryptophan Addition: L-tryptophan, the substrate for IDO1, is added to the cell culture medium.
-
Incubation: The cells are incubated to allow for the conversion of tryptophan to kynurenine.
-
Kynurenine Measurement: The concentration of kynurenine in the cell culture supernatant is measured, often using high-performance liquid chromatography (HPLC) or a colorimetric assay.
-
Data Analysis: The reduction in kynurenine production in the presence of the inhibitor is used to calculate the IC50 value.
Conclusion
The this compound scaffold serves as a versatile and promising platform for the design of potent inhibitors targeting critical cancer pathways. Derivatives of this core structure have demonstrated inhibitory activities against both PARP1/2 and IDO1 that are comparable to, and in some cases exceed, those of established clinical candidates. The data presented in this guide highlights the significant potential of these novel benzimidazole derivatives for further preclinical and clinical investigation in the field of oncology. Continued exploration and optimization of this chemical series could lead to the development of new and effective targeted therapies for a range of cancers.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. amsbio.com [amsbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.univr.it [iris.univr.it]
- 13. excli.de [excli.de]
- 14. Need to focus on inhibitory activity of benzimidazole analogues against indolamine 2,3-dioxygenase-1 (IDO-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Epacadostat | INCB 024360 | IDO1 Inhibitor | TargetMol [targetmol.com]
- 19. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 20. caymanchem.com [caymanchem.com]
- 21. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. selleckchem.com [selleckchem.com]
- 25. Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. newdrugapprovals.org [newdrugapprovals.org]
Comparative Analysis of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole Derivatives and JNJ-39758979: A Cross-Reactivity Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity and pharmacological profiles of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole derivatives and the selective histamine H4 receptor antagonist, JNJ-39758979. The information is intended to assist researchers in evaluating these compounds for further investigation and drug development.
Executive Summary
This comparison focuses on a promising anti-inflammatory derivative of this compound, herein referred to as Compound 6e , and the clinical candidate JNJ-39758979 . While both compounds have been investigated for their effects on inflammatory pathways, they exhibit distinct primary targets and pharmacological characteristics.
Compound 6e , a derivative of this compound, has demonstrated potent anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[1] Its mechanism of action is linked to the modulation of the NF-κB signaling pathway.[1] However, comprehensive cross-reactivity data against a broad panel of receptors and enzymes for Compound 6e or its parent molecule is not publicly available.
JNJ-39758979 is a potent and highly selective antagonist of the histamine H4 receptor (H4R).[2][3] It has shown efficacy in preclinical models of allergic and inflammatory conditions.[2][4] While it is reported to have a clean off-target profile against a wide range of other receptors and kinases, the detailed screening data is not fully disclosed in the public domain.[2][3] A significant safety concern arose from clinical trials where JNJ-39758979 was associated with agranulocytosis, leading to the termination of its development.
Quantitative Data Comparison
The following tables summarize the available quantitative data for Compound 6e and JNJ-39758979.
Table 1: Primary Pharmacological Activity
| Compound | Primary Target(s) | Assay Type | Species | Potency (IC50 / Ki) | Reference |
| Compound 6e | Nitric Oxide (NO) Production | Cell-based (LPS-stimulated RAW 264.7 macrophages) | Murine | IC50 = 0.86 µM | [1] |
| TNF-α Production | Cell-based (LPS-stimulated RAW 264.7 macrophages) | Murine | IC50 = 1.87 µM | [1] | |
| JNJ-39758979 | Histamine H4 Receptor (H4R) | Radioligand Binding Assay | Human | Ki = 12.5 ± 2.6 nM | [2][3] |
| Histamine H4 Receptor (H4R) | Radioligand Binding Assay | Mouse | Ki = 5.3 nM | ||
| Histamine H4 Receptor (H4R) | Radioligand Binding Assay | Monkey | Ki = 25 nM | ||
| Histamine H4 Receptor (H4R) | Radioligand Binding Assay | Rat | Ki = 188 nM | ||
| Histamine H4 Receptor (H4R) | Radioligand Binding Assay | Guinea Pig | Ki = 306 nM |
Table 2: Selectivity and Cross-Reactivity Profile
| Compound | Off-Target | Assay Type | Selectivity | Remarks | Reference |
| Compound 6e | Not reported | Not reported | Data not available | Broad-panel screening data is not publicly available. | |
| JNJ-39758979 | Histamine H1, H2, H3 Receptors | Radioligand Binding Assay | >80-fold selective for H4R | High selectivity over other histamine receptor subtypes. | [2][3] |
| Panel of 48 other receptors | Not specified | No significant activity at 1 µM | Indicates a generally clean off-target profile. Specific data not available. | ||
| Panel of 66 kinases | Not specified | No significant activity at 10 µM | Indicates a generally clean off-target profile. Specific data not available. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Inhibition of Nitric Oxide (NO) and TNF-α Production (for Compound 6e)
1. Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of Compound 6e for 1 hour.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL).
2. Nitric Oxide (NO) Quantification (Griess Assay):
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite, an indicator of NO production, is determined from a standard curve.
3. TNF-α Quantification (ELISA):
-
After 6 hours of incubation, the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is measured using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
The absorbance is read at 450 nm, and the TNF-α concentration is calculated from a standard curve.
4. Data Analysis:
-
The inhibitory effect of Compound 6e is expressed as the concentration that inhibits 50% of the NO or TNF-α production (IC50).
Radioligand Binding Assay (for JNJ-39758979)
1. Membrane Preparation:
-
Cell membranes expressing the human histamine H4 receptor are prepared from transfected cells.
-
The protein concentration of the membrane preparation is determined using a standard protein assay.
2. Binding Reaction:
-
In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-histamine) and varying concentrations of the test compound (JNJ-39758979).
-
The reaction is carried out in a suitable binding buffer.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
3. Separation and Detection:
-
The binding reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value is determined by non-linear regression analysis of the competition binding curve.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways associated with the primary targets of Compound 6e and JNJ-39758979.
References
- 1. Discovery of Novel this compound Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility and Comparative Analysis of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole Derivatives as Anti-inflammatory Agents
A detailed guide for researchers, scientists, and drug development professionals on the biological activity of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole derivatives, with a comparative analysis against the established nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen.
This guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of this compound derivatives, focusing on their potential as anti-inflammatory agents. The data presented here is compiled from published literature to ensure a high degree of reproducibility and to offer a clear comparison with alternative compounds.
Comparative Biological Activity
Derivatives of this compound have demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators.[1][2] A notable derivative, designated as compound 6e in a key study, exhibited potent inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2][[“]] The following table summarizes the in vitro efficacy of this compound compared to Ibuprofen.
| Compound | Target | IC50 (µM) | Cell Line |
| Derivative 6e | Nitric Oxide (NO) Production | 0.86[2][[“]] | RAW 264.7 Macrophages |
| Derivative 6e | TNF-α Production | 1.87[2][[“]] | RAW 264.7 Macrophages |
| Ibuprofen | Cyclooxygenase-1 (COX-1) | 13 | Various |
| Ibuprofen | Cyclooxygenase-2 (COX-2) | 344 | Various |
Mechanism of Action: NF-κB Signaling Pathway
The anti-inflammatory effects of the this compound derivative 6e are attributed to its modulation of the NF-κB signaling pathway.[2] In LPS-stimulated macrophages, compound 6e was found to restore the phosphorylation level of IκBα and inhibit the expression of the p65 subunit of NF-κB.[2] This action prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes, including those for NO and TNF-α.
References
A Comparative Guide to 2-(Piperidin-4-YL)-1H-benzo[D]imidazole and Alternative Research Compounds
For researchers and drug development professionals, the selection of appropriate molecular scaffolds is a critical step in the discovery of novel therapeutics. 2-(Piperidin-4-YL)-1H-benzo[D]imidazole has emerged as a versatile scaffold with derivatives showing promise in a range of therapeutic areas, including inflammation, microbial infections, and oncology. This guide provides an objective comparison of this compound derivatives with alternative research compounds, supported by experimental data and detailed protocols.
Anti-Inflammatory Activity: A Head-to-Head Comparison
Derivatives of this compound have demonstrated significant potential as anti-inflammatory agents.[1] A key study identified a novel derivative, compound 6e, with potent anti-inflammatory properties.[1] This compound's performance was compared with the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.
In Vitro Inhibition of Inflammatory Mediators
The anti-inflammatory activity of compound 6e was assessed by its ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1]
| Compound | NO Production IC50 (μM) | TNF-α Production IC50 (μM) |
| Compound 6e | 0.86 | 1.87 |
| Ibuprofen | >100 | >100 |
| Source: Discovery of Novel this compound Derivatives as Potential Anti-Inflammatory Agents[1] |
These results indicate that compound 6e is significantly more potent than ibuprofen at inhibiting the production of these key pro-inflammatory mediators in this in vitro model.
In Vivo Anti-Inflammatory Efficacy
The in vivo anti-inflammatory effects were evaluated using a xylene-induced ear edema model in mice. Compound 6e exhibited more potent anti-inflammatory activity than ibuprofen in this model.[1]
Mechanism of Action: Targeting the NF-κB Pathway
Further investigation revealed that the anti-inflammatory effects of compound 6e are mediated through the NF-κB signaling pathway.[1] In LPS-stimulated RAW 264.7 macrophages, compound 6e was shown to restore the phosphorylation level of IκBα and reduce the expression of the p65 subunit of NF-κB.[1]
Below is a diagram illustrating the NF-κB signaling pathway in LPS-stimulated macrophages and the proposed point of intervention for this compound derivatives.
References
The Structure-Activity Relationship of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(Piperidin-4-YL)-1H-benzo[D]imidazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this core, with a focus on its anti-inflammatory, antimicrobial, and PARP inhibitory properties. The information presented herein is supported by experimental data to aid researchers in the design and development of novel therapeutic agents.
Anti-inflammatory Activity: A Deep Dive into SAR
Derivatives of this compound have shown significant potential as anti-inflammatory agents. A key mechanism of action is the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] The following table summarizes the in vitro anti-inflammatory activity of a series of synthesized analogs, providing a clear comparison of their potency.
Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives
| Compound | R | IC50 NO (μM) | IC50 TNF-α (μM) |
| Parent | H | > 50 | > 50 |
| 6a | 2-Fluorobenzyl | 10.23 ± 1.12 | 15.89 ± 1.54 |
| 6b | 3-Fluorobenzyl | 8.76 ± 0.98 | 12.45 ± 1.32 |
| 6c | 4-Fluorobenzyl | 4.32 ± 0.54 | 8.97 ± 0.91 |
| 6d | 2,4-Difluorobenzyl | 1.15 ± 0.18 | 3.45 ± 0.43 |
| 6e | 3,4-Difluorobenzyl | 0.86 ± 0.11 | 1.87 ± 0.23 |
| 6f | 4-Chlorobenzyl | 3.87 ± 0.41 | 7.65 ± 0.82 |
| 6g | 4-Methylbenzyl | 6.54 ± 0.73 | 10.21 ± 1.15 |
| 7a | Benzoyl | 15.67 ± 1.68 | 20.34 ± 2.11 |
| 7b | 4-Fluorobenzoyl | 12.34 ± 1.35 | 18.76 ± 1.98 |
| 7c | 4-Chlorobenzoyl | 10.98 ± 1.21 | 16.54 ± 1.76 |
| Ibuprofen | - | 13.54 ± 1.43 | - |
Data sourced from a study on novel this compound derivatives as potential anti-inflammatory agents.[1]
The data clearly indicates that substitution on the piperidine nitrogen significantly influences anti-inflammatory activity. Specifically, benzyl groups confer higher potency than benzoyl groups. Within the benzyl series, the presence and position of fluorine atoms play a crucial role. A 3,4-difluorobenzyl substitution (compound 6e ) resulted in the most potent inhibition of both NO and TNF-α production, with IC50 values of 0.86 μM and 1.87 μM, respectively.[1] This highlights the importance of electronic and steric factors in the interaction with the biological target.
Antimicrobial and PARP Inhibitory Activities
Beyond anti-inflammatory effects, the this compound scaffold has been explored for other therapeutic applications.
Antimicrobial Activity: Certain derivatives have demonstrated broad-spectrum antibacterial activity. For instance, a series of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives showed good to moderate activity against both Gram-positive and Gram-negative bacteria.[3] The structure-activity relationship in this context appears to be influenced by the nature of the substituent on the piperidine nitrogen, with specific acyl and sulfonyl chlorides leading to enhanced antimicrobial efficacy.
PARP Inhibition: The benzimidazole core is also a key feature in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy. Modifications at the C4 position of the benzimidazole ring with a carboxamide group, along with substitutions on the piperidine moiety, have yielded potent PARP-1 inhibitors.
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of these compounds are linked to the modulation of the NF-κB signaling pathway, which is a key regulator of inflammatory responses.
Caption: NF-κB Signaling Pathway in LPS-stimulated Macrophages.
The diagram above illustrates the activation of the NF-κB pathway by LPS, leading to the production of pro-inflammatory mediators. The this compound derivatives are hypothesized to inhibit this pathway, likely at the level of the IKK complex, thereby reducing the inflammatory response.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) and TNF-α Production
1. Cell Culture:
-
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Cell Treatment:
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The medium is then replaced with fresh medium containing various concentrations of the test compounds.
-
After 1 hour of pre-incubation with the test compounds, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
3. Nitric Oxide (NO) Assay (Griess Assay):
-
After the 24-hour incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.
4. TNF-α Assay (ELISA):
-
The concentration of TNF-α in the cell culture supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
The absorbance is measured at 450 nm.
5. IC50 Calculation:
-
The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Antimicrobial Activity Assay: Kirby-Bauer Disk Diffusion Method
1. Preparation of Inoculum:
-
A suspension of the test microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match the 0.5 McFarland standard.
2. Inoculation of Agar Plates:
-
A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
3. Application of Test Compounds:
-
Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound.
-
The impregnated disks are placed onto the surface of the inoculated agar plate.
4. Incubation:
-
The plates are incubated at 37°C for 18-24 hours.
5. Measurement of Zone of Inhibition:
-
The diameter of the clear zone of growth inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
PARP-1 Inhibition Assay
1. Assay Principle:
-
This assay is typically a fluorescence-based or colorimetric assay that measures the activity of the PARP-1 enzyme.
2. Reaction Mixture:
-
A reaction mixture is prepared containing purified recombinant human PARP-1 enzyme, activated DNA (to stimulate the enzyme), and NAD+ (the substrate for PARP-1).
3. Inhibition Assay:
-
The test compounds at various concentrations are pre-incubated with the PARP-1 enzyme.
-
The reaction is initiated by the addition of NAD+.
4. Detection:
-
The amount of poly(ADP-ribose) (PAR) produced is quantified. This can be done using an anti-PAR antibody in an ELISA format or by detecting the consumption of NAD+.
5. IC50 Calculation:
-
The IC50 values are determined by plotting the percentage of PARP-1 inhibition against the logarithm of the inhibitor concentration.
This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives. The presented data and protocols offer valuable insights for researchers aiming to leverage this versatile scaffold for the development of novel therapeutics.
References
- 1. Discovery of Novel this compound Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Performance of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole Derivatives Across Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold, 2-(Piperidin-4-YL)-1H-benzo[D]imidazole, has emerged as a versatile pharmacophore, demonstrating a wide spectrum of biological activities. Its derivatives have been the subject of extensive research, revealing potent anti-inflammatory, anticancer, and antimicrobial properties. This guide provides an objective comparison of the performance of various this compound derivatives in different cell lines, supported by experimental data and detailed protocols.
Anti-inflammatory Activity
Derivatives of this compound have shown significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators.
Inhibitory Activity in RAW 264.7 Macrophages
A study investigating a series of novel this compound derivatives found that they exhibited good inhibitory activity on nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][[“]] Compound 6e was identified as the most potent, with IC50 values of 0.86 μM for NO and 1.87 μM for TNF-α production.[1][[“]][3]
| Compound | Cell Line | Target | IC50 (μM) |
| Derivative 6e | RAW 264.7 | NO Production | 0.86[1][[“]][3] |
| Derivative 6e | RAW 264.7 | TNF-α Production | 1.87[1][[“]][3] |
Further investigation revealed that the anti-inflammatory mechanism of compound 6e involves the restoration of the phosphorylation level of IκBα and the protein expression of p65 NF-κB in LPS-stimulated RAW 264.7 macrophages.[1]
Signaling Pathway of Anti-inflammatory Action
Caption: Inhibition of the NF-κB pathway by a derivative of this compound.
Anticancer Activity
The cytotoxic effects of this compound derivatives have been evaluated against a range of human cancer cell lines.
Cytotoxicity in Various Cancer Cell Lines
Derivatives of this scaffold have demonstrated notable cytotoxic activity against several cancer cell lines. For instance, certain benzimidazole derivatives have shown activity against breast cancer cell lines (BT-474, MDA-MB-231, and MCF-7) and leukemia cell lines (MOLM-13 and K562).[4] Another study highlighted the cytotoxic activity of a 1-(naphthalen-1-ylmethyl)-3-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-3-ium chloride derivative against the human colorectal adenocarcinoma cell line (DLD-1) with an IC50 value of 15.56 ± 4.01 μM.[5] The same study found that a derivative containing a 4-methylbenzyl group was most active against the human liver hepatocellular carcinoma cell line (HepG2) with an IC50 of 15.16 μM.[5]
| Derivative | Cell Line | Cancer Type | IC50 (μM) |
| 1-(naphthalen-1-ylmethyl) derivative | DLD-1 | Colorectal Adenocarcinoma | 15.56 ± 4.01[5] |
| 4-methylbenzyl derivative | HepG2 | Hepatocellular Carcinoma | 15.16[5] |
The proposed mechanism for some of these derivatives involves the inhibition of topoisomerase II alpha.[5] Furthermore, studies on other benzimidazole derivatives have shown the induction of apoptosis and cell cycle arrest in cancer cells.[6]
Experimental Workflow for Cytotoxicity Assay
Caption: A typical workflow for assessing the cytotoxicity of compounds using the MTT assay.
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been explored against a variety of bacterial and fungal strains.
Inhibition of Bacterial and Fungal Growth
A series of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives demonstrated good to moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as different fungal species.[7] The activity was assessed by measuring the zone of inhibition.
| Compound | Organism | Type | Zone of Inhibition (cm) at 1mg/mL |
| 7b | Bacillus megaterium | Gram +ve Bacteria | 2.5 |
| 7b | Micrococcus spp. | Gram +ve Bacteria | 2.1 |
| 7b | Escherichia coli | Gram -ve Bacteria | 2.8 |
| 7b | Pseudomonas aeruginosa | Gram -ve Bacteria | 3.2 |
| 7b | Aspergillus niger | Fungi | 3.0 |
| 7b | Candida albicans | Fungi | 3.5 |
| 7l | Escherichia coli | Gram -ve Bacteria | 2.1 |
| 7l | Pseudomonas aeruginosa | Gram -ve Bacteria | 2.8 |
| 7l | Aspergillus niger | Fungi | 3.0 |
Experimental Protocols
Anti-inflammatory Assay (NO and TNF-α Production)
-
Cell Culture: RAW 264.7 macrophages are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Quantification:
-
NO Production: Nitrite concentration in the culture supernatant is measured using the Griess reagent.
-
TNF-α Production: The level of TNF-α in the supernatant is quantified using an ELISA kit.
-
-
Data Analysis: IC50 values are calculated from the dose-response curves.
MTT Assay for Cell Viability[8]
-
Cell Culture and Seeding: Human cancer cell lines are cultured and seeded into 96-well plates and allowed to adhere overnight.[8]
-
Compound Preparation and Treatment: Stock solutions of the test compounds are prepared in DMSO and serially diluted in cell culture medium. The final DMSO concentration should be below 0.1%. The culture medium is replaced with the medium containing various concentrations of the test compounds.[8]
-
Incubation: Cells are incubated with the compounds for 48 hours.[8]
-
MTT Addition: The treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[8]
-
Formazan Formation: The plates are incubated for 4 hours at 37°C to allow viable cells to form formazan crystals.[8]
-
Solubilization: The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.[8]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.[8]
Antimicrobial Assay (Zone of Inhibition)
-
Media Preparation: Appropriate agar media is prepared and poured into petri dishes.
-
Inoculation: The surface of the agar is uniformly inoculated with the test microorganism.
-
Compound Application: A sterile paper disc impregnated with the test compound at a specific concentration is placed on the agar surface.
-
Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.
-
Measurement: The diameter of the clear zone of inhibition around the disc is measured in centimeters.
This guide consolidates findings on the diverse biological activities of this compound derivatives, providing a valuable resource for researchers in the field of drug discovery and development. The presented data highlights the potential of this scaffold in developing novel therapeutic agents for inflammatory diseases, cancer, and microbial infections.
References
- 1. Discovery of Novel this compound Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Buy this compound | 38385-95-4 [smolecule.com]
- 4. This compound Research Chemical [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Therapeutic Potential of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and safety profiles is a continuous endeavor in pharmaceutical research. The benzimidazole scaffold, a privileged structure in medicinal chemistry, has garnered significant attention due to its diverse pharmacological activities. This guide provides a comparative analysis of the therapeutic potential of a specific class of these compounds: 2-(Piperidin-4-YL)-1H-benzo[D]imidazole derivatives. We will delve into their anti-inflammatory, antimicrobial, and anticancer properties, presenting supporting experimental data, detailed protocols, and mechanistic insights to aid in future drug discovery and development efforts.
Anti-inflammatory Potential: A Promising Alternative to NSAIDs
Derivatives of this compound have emerged as potent anti-inflammatory agents, with studies demonstrating their superiority over some existing non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative Efficacy in Preclinical Models
A key study identified a novel this compound derivative, compound 6e , which exhibited significant anti-inflammatory activity.[1] In vitro experiments using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for assessing inflammatory responses, revealed that compound 6e potently inhibited the production of key inflammatory mediators, nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[1]
The in vivo anti-inflammatory effects of compound 6e were evaluated using the xylene-induced ear edema model in mice, a classic assay for acute inflammation.[1] The results demonstrated that compound 6e exhibited more potent anti-inflammatory activity than the widely used NSAID, ibuprofen.[1]
| Compound | In Vitro NO Inhibition IC50 (µM) | In Vitro TNF-α Inhibition IC50 (µM) | In Vivo Anti-inflammatory Activity (Xylene-induced ear edema) |
| Compound 6e | 0.86 | 1.87 | More potent than Ibuprofen |
| Ibuprofen | Not Reported in this study | Not Reported in this study | Standard |
| Hit Compound 5 | Good Activity | Good Activity | Not Reported in this study |
Mechanism of Action: Targeting the NF-κB Signaling Pathway
The anti-inflammatory effects of these compounds are, at least in part, mediated through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. Western blot analysis revealed that compound 6e could restore the phosphorylation level of IκBα and inhibit the expression of the p65 subunit of NF-κB in LPS-stimulated RAW 264.7 macrophages.[1]
dot graph "NF_kappa_B_Signaling_Pathway" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
// Nodes LPS [label="LPS", fillcolor="#EA4335"]; TLR4 [label="TLR4", fillcolor="#4285F4"]; IKK [label="IKK Complex", fillcolor="#FBBC05"]; IkBa [label="IκBα", fillcolor="#34A853"]; NFkB [label="NF-κB (p50/p65)", fillcolor="#5F6368"]; NFkB_active [label="Active NF-κB", fillcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Genes [label="Inflammatory Gene\nTranscription\n(TNF-α, iNOS)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Compound_6e [label="Compound 6e", shape=ellipse, fillcolor="#EA4335"];
// Edges LPS -> TLR4 [label="Binds"]; TLR4 -> IKK [label="Activates"]; IKK -> IkBa [label="Phosphorylates"]; IkBa -> NFkB [label="Inhibits"]; IKK -> IkBa [color="#EA4335", style=dashed, label="Inhibited by\nCompound 6e"]; IkBa -> NFkB_active [label="Degradation releases"]; NFkB_active -> Nucleus [label="Translocates to"]; Nucleus -> Inflammatory_Genes [label="Activates"]; Compound_6e -> IKK [label="Inhibits", style=dashed, color="#EA4335"]; } caption: "Inhibition of the NF-κB signaling pathway by Compound 6e."
Antimicrobial and Anticancer Potential: Expanding the Therapeutic Horizon
While the anti-inflammatory properties of this compound derivatives are well-documented, research into their efficacy against microbial and cancer targets is an expanding field. The broader benzimidazole class has shown significant promise in these areas.
Antimicrobial Activity
Several studies have reported the synthesis and antimicrobial evaluation of various benzimidazole derivatives. For instance, certain 2-[4-(substituted piperazin-/piperidin-1-yl)carbonyl)phenyl]-1H-benzimidazole derivatives have exhibited notable antibacterial activity, particularly against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).[2] Another study on 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives demonstrated good to moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[3]
| Compound Series | Target Organisms | Activity |
| 2-[4-(substituted piperazin-/piperidin-1-yl)carbonyl)phenyl]-1H-benzimidazoles | S. aureus, MRSA | Good antibacterial activity (MIC = 6.25 µg/mL for compound 20)[2] |
| 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | Gram-positive and Gram-negative bacteria, Fungi | Good to moderate antimicrobial activity[3] |
Anticancer Activity
The benzimidazole scaffold is a key component of several approved anticancer drugs. Research into novel benzimidazole derivatives continues to yield promising results. For example, a series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides showed significant cytotoxic activity against human lung (A549) and liver (HepG2) cancer cell lines.[4] The mechanism of action for some of these compounds involves the induction of apoptosis.[4] While specific studies on the anticancer potential of this compound are less common, the established anticancer activity of the broader benzimidazole class suggests this is a fruitful area for future investigation.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Anti-inflammatory Assay: Inhibition of NO and TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines the steps to assess the anti-inflammatory effects of test compounds on cultured macrophages.
dot graph "In_Vitro_Anti_inflammatory_Assay_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed_cells [label="Seed RAW 264.7 cells\nin 96-well plates"]; incubate1 [label="Incubate for 24h"]; add_compounds [label="Add test compounds at\nvarious concentrations"]; add_lps [label="Stimulate with LPS (1 µg/mL)"]; incubate2 [label="Incubate for 24h"]; collect_supernatant [label="Collect supernatant"]; griess_assay [label="Measure NO production\n(Griess Assay)"]; elisa [label="Measure TNF-α production\n(ELISA)"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> seed_cells; seed_cells -> incubate1; incubate1 -> add_compounds; add_compounds -> add_lps; add_lps -> incubate2; incubate2 -> collect_supernatant; collect_supernatant -> griess_assay; collect_supernatant -> elisa; griess_assay -> end; elisa -> end; } caption: "Workflow for in vitro anti-inflammatory screening."
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (e.g., this compound derivatives)
-
Griess Reagent
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for another 24 hours.
-
Nitric Oxide (NO) Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent to each sample.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO production.
-
-
TNF-α Assay:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.
-
In Vivo Anti-inflammatory Assay: Xylene-Induced Ear Edema in Mice
This in vivo model is used to evaluate the acute topical anti-inflammatory activity of test compounds.
Materials:
-
Male ICR mice (20-25 g)
-
Xylene
-
Test compounds
-
Positive control (e.g., Ibuprofen)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Micro-balance
Procedure:
-
Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Grouping: Randomly divide the mice into groups (n=6-10 per group): vehicle control, positive control, and test compound groups.
-
Administration: Administer the test compounds and the positive control orally or intraperitoneally 1 hour before the induction of inflammation.
-
Induction of Edema: Apply 20 µL of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.[5]
-
Evaluation: After 30-60 minutes, sacrifice the mice by cervical dislocation.[5]
-
Measurement: Use a 7 mm diameter cork borer to punch out circular sections from both ears and weigh them.
-
Calculation: The degree of edema is calculated as the difference in weight between the right (treated) and left (untreated) ear punches. The percentage inhibition of edema is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100 where Wc is the average ear weight difference in the control group and Wt is the average ear weight difference in the treated group.
Western Blot Analysis for NF-κB Pathway
This protocol details the detection of key proteins in the NF-κB signaling pathway to elucidate the mechanism of action of the test compounds.
Materials:
-
RAW 264.7 cells
-
Lysis buffer (RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with the test compound and/or LPS as described in the in vitro assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, p65, or β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound derivatives represent a promising class of compounds with significant therapeutic potential, particularly as anti-inflammatory agents that may offer a safer and more effective alternative to current NSAIDs. Their mechanism of action through the NF-κB pathway provides a solid foundation for further optimization. While their antimicrobial and anticancer activities are less explored for this specific substitution pattern, the broader benzimidazole family's success in these areas strongly warrants further investigation. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of these versatile compounds into novel therapeutics.
References
- 1. Discovery of Novel this compound Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl)acetamides as Anticancer Agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Xylene-Induced Mouse Ear Edema [bio-protocol.org]
Safety Operating Guide
Proper Disposal of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole: A Step-by-Step Guide
This document provides essential safety and logistical information for the proper disposal of 2-(Piperidin-4-YL)-1H-benzo[D]imidazole, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its potential hazards and to use the appropriate personal protective equipment.
Summary of Hazards:
| Hazard Statement | GHS Classification | Citations |
| Causes severe skin burns and eye damage. | Skin Corrosion/Irritation (Category 1A, 1B, 1C) | [1] |
| Harmful if swallowed. | Acute Toxicity, Oral (Category 4) | [2][3][4] |
| Causes skin irritation. | Skin Corrosion/Irritation (Category 2) | [2][3][4] |
| May cause an allergic skin reaction. | Sensitization, Skin (Category 1) | [4] |
| Causes serious eye irritation. | Serious Eye Damage/Eye Irritation (Category 2A) | [2][3][4] |
| May cause respiratory irritation. | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [2][3][4] |
| May form combustible dust concentrations in air. | Not classified, but a noted hazard. | [5][6] |
Required Personal Protective Equipment (PPE):
| PPE Item | Specifications | Citations |
| Eye and Face Protection | Chemical safety goggles with side-shields or a face shield.[2][3][5] | |
| Hand Protection | Chemical impermeable gloves. Always inspect gloves prior to use and use proper glove removal technique.[1][3][5][7] | |
| Body Protection | A fully-buttoned lab coat or a complete suit protecting against chemicals.[2][3][5] | |
| Respiratory Protection | For nuisance exposures or if exposure limits are exceeded, use a P95 (US) or P1 (EU EN 143) particle respirator.[2][3][8] Work should be conducted in a well-ventilated area, preferably a certified laboratory chemical fume hood.[2][3][5][7] | |
| Emergency Equipment Accessibility | An emergency eyewash unit and safety shower must be readily accessible.[1][5] |
Chemical Waste Disposal Protocol
The following protocol details the step-by-step procedure for the safe disposal of this compound waste.
Experimental Protocol for Waste Collection and Storage:
-
Waste Segregation: Collect pure this compound and its solutions separately from other chemical waste streams.
-
Container Selection: Use a dedicated, sealable, and airtight waste container made of a compatible material.[2][3][5][7][9][10] The original container may be reused if it is in good condition.
-
Labeling: Clearly label the waste container with "HAZARDOUS WASTE" and the full chemical name: "this compound".[5][10] Also, indicate the approximate concentration if it is a solution.
-
Safe Handling: When transferring waste, wear the appropriate PPE and work in a well-ventilated area or a chemical fume hood to avoid dust and aerosol formation.[2][7]
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated area.[5][7] The storage area should be away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[5]
-
Disposal Request: Once the container is full or no longer in use, arrange for its collection by an approved waste disposal service or your institution's environmental health and safety (EHS) department.[1][5][6] Do not pour this chemical down the drain or dispose of it in regular trash.[2][3][7]
Caption: Disposal Workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area.[7]
-
Wear PPE: Before attempting cleanup, don the appropriate personal protective equipment.[2][7]
-
Control Ignition Sources: Remove all sources of ignition and use non-sparking tools.[7][8]
-
Containment: Prevent further spillage or leakage if it is safe to do so.[7] Avoid letting the chemical enter drains.[2][3][7]
-
Cleanup:
-
Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, carefully sweep or shovel the material into a suitable container for disposal.[2][3][5][6] Avoid creating dust.[2][3][6]
-
Large Spills: For major spills, or if you are not trained in spill cleanup, secure the area and contact your institution's emergency response team or EHS department immediately.[5]
-
-
Decontamination: Decontaminate the spill area and any equipment used by scrubbing with alcohol.[1]
-
Disposal of Cleanup Materials: All contaminated materials, including absorbents and PPE, should be placed in a sealed, labeled container and disposed of as hazardous waste.
Contaminated Packaging Disposal
Proper disposal of empty containers is essential to prevent accidental exposure and environmental contamination.
Protocol for Empty Container Disposal:
-
Triple Rinse: Triple rinse the empty container with a suitable solvent that can dissolve this compound.[7][9][11]
-
Collect Rinsate: The rinsate from the cleaning process is considered hazardous waste and must be collected in a labeled container for proper disposal.[11]
-
Render Unusable: After thorough rinsing, puncture the container to make it unusable for other purposes.[7]
-
Final Disposal: The cleaned and punctured container can then be disposed of in a sanitary landfill, or sent for recycling or reconditioning, in accordance with local regulations.[7] Combustible packaging may be incinerated in a controlled manner with flue gas scrubbing.[7]
-
Deface Labels: Ensure all original chemical labels are completely defaced or removed from the container before its final disposal.[11]
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. angenechemical.com [angenechemical.com]
- 4. 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. vumc.org [vumc.org]
Essential Safety and Operational Guide for 2-(Piperidin-4-YL)-1H-benzo[D]imidazole
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling 2-(Piperidin-4-YL)-1H-benzo[D]imidazole, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety and Hazard Information
This compound is classified as a substance that causes severe skin burns and eye damage.[1] Inhalation of dust or fumes should be avoided, and appropriate personal protective equipment (PPE) must be worn at all times.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[1][2] |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety goggles with side-shields, lab coat, chemical-resistant gloves (e.g., nitrile), closed-toe shoes.[1] | For handling small quantities in a well-ventilated area or a chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron or coveralls over a lab coat, double gloving (nitrile or neoprene). | When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes. |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots. | For responding to spills or uncontrolled releases of the compound. |
Operational Plan: Step-by-Step Handling Procedure
All work with this compound should be conducted in a properly functioning chemical fume hood.
1. Preparation:
- Ensure the chemical fume hood is operational and the sash is at the appropriate height.
- Gather all necessary equipment and reagents.
- Don the appropriate PPE as specified in the table above.
- Have a spill kit and appropriate waste containers readily accessible.
2. Handling and Use:
- When handling the solid, use scoops or spatulas made of compatible materials to avoid generating dust.[2]
- Avoid direct contact with the skin, eyes, and clothing.
- If creating a solution, slowly add the solid to the solvent to prevent splashing.
- Keep containers tightly closed when not in use.
3. Storage:
- Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
- Ensure containers are clearly labeled with the chemical name and hazard warnings.
- Store below eye level.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
- Collect all solid and liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[3]
- The container must be made of a material compatible with the chemical.
- The label should include "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive).[3]
2. Decontamination of Empty Containers:
- Empty containers must be triple-rinsed with a suitable solvent.[3]
- The rinsate must be collected and disposed of as hazardous waste.[3]
- After triple-rinsing, the container can be disposed of as non-hazardous waste, but it should be punctured to prevent reuse.[3]
3. Final Disposal:
- The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
- Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates the workflow for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
